molecular formula C22H24F3N3O3 B2955155 NEO2734 CAS No. 2081072-29-7

NEO2734

Cat. No.: B2955155
CAS No.: 2081072-29-7
M. Wt: 435.4 g/mol
InChI Key: KPWWFNXRLAAREN-UHFFFAOYSA-N
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Description

BET/CBP/p300 Inhibitor EP31670 is an orally bioavailable inhibitor of the bromodomains (BRDs) of the bromodomain and extra-terminal (BET) family of proteins and the histone acetyltransferase (HAT) paralogs CREB binding protein (CBP) and p300 (E1A-associated protein p300;  p300 HAT), with potential antineoplastic activity. Upon oral administration, BET/CBP/p300 inhibitor EP31670 targets and binds to the BET proteins bromodomain-containing proteins 2, 3, and 4 (BRD2, BRD3, and BRD4) and bromodomain testis-specific protein (BRDT), as well as the BRD of CBP and p300. This prevents the interaction between BET proteins and acetylated histones, disrupts chromatin remodeling and suppresses the expression of certain oncogenes, resulting in the inhibition of tumor cell growth. BET proteins are transcriptional regulators that play an important role in the modulation of gene expression during cellular growth and development. In addition, this prevents the co-activation of the androgen receptor (AR) including AR-v7 by CBP and p300, which may inhibit tumor cell proliferation in AR-positive tumor cells. The HAT paralogs CBP and p300 are key transcriptional co-activators that are essential for a multitude of cellular processes and are implicated in the progression and therapeutic resistance of certain cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWWFNXRLAAREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NEO2734

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NEO2734 (also known as EP31670) is a novel, orally active small molecule inhibitor characterized by its unique dual mechanism of action, targeting both the Bromodomain and Extra-Terminal domain (BET) family of proteins and the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300 (EP300).[1][2][3] These proteins are critical epigenetic regulators, often referred to as "readers" (BET proteins) and "writers" (CBP/p300) of histone acetylation, a key process in controlling gene expression.[3][4] Dysregulation of these epigenetic mediators is a hallmark of many cancers, leading to the overexpression of oncogenes and the silencing of tumor suppressor genes. By simultaneously inhibiting these two distinct but complementary classes of epigenetic regulators, this compound demonstrates a more potent antitumor effect than single-agent inhibitors targeting either class alone. Preclinical studies have demonstrated its efficacy in a range of hematologic and solid tumors, including lymphomas, leukemias, and prostate cancer.

Core Mechanism of Action: Dual Inhibition of BET and CBP/p300

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of both BET proteins (BRD2, BRD3, BRD4, and BRDT) and the CBP/p300 acetyltransferases. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.

  • BET Inhibition: BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene promoters, thereby activating gene expression. A key target of BET proteins is the master oncogene MYC. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, preventing the recruitment of the transcriptional apparatus and leading to the potent downregulation of MYC and its target genes.

  • CBP/p300 Inhibition: CBP and p300 are highly homologous histone acetyltransferases that "write" acetyl marks on histones, generally leading to a more open chromatin structure and increased gene transcription. They also possess a bromodomain that helps anchor them to acetylated chromatin, reinforcing their transcriptional coactivator function. This compound binds to the CBP/p300 bromodomain, disrupting this interaction and inhibiting their function as transcriptional coactivators. This can impact multiple signaling pathways, including the NF-κB pathway, which is crucial for the survival of certain lymphoma subtypes.

The synergistic effect of dual inhibition results in a more profound and durable suppression of oncogenic transcription programs compared to single-target agents.

NEO2734_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_effects Downstream Cellular Effects Histones Histones DNA DNA CBP_p300 CBP/p300 (Writer) CBP_p300->Histones Acetylation BET BET Proteins (Reader) BET->Histones Binds to Acetylated Lysine TF Transcription Factors (e.g., MYC, NF-κB) BET->TF Recruits PolII RNA Pol II Complex TF->PolII Recruits Oncogenes Oncogene Transcription (MYC, BCL2, etc.) PolII->Oncogenes Initiates CellCycleArrest G1 Cell Cycle Arrest Apoptosis Apoptosis Differentiation Differentiation TumorGrowth Tumor Growth Inhibition CellCycleArrest->TumorGrowth Apoptosis->TumorGrowth Differentiation->TumorGrowth This compound This compound This compound->CBP_p300 Inhibits This compound->BET Inhibits

Caption: Dual inhibitory mechanism of this compound on epigenetic regulators.

Quantitative Data

The potency of this compound has been quantified through various assays, demonstrating high-affinity binding to its targets and potent antiproliferative activity across numerous cancer cell lines.

Table 1: Binding Affinity and In Vitro Potency of this compound

Parameter Target Protein/Family Value Assay Type Reference
Binding Affinity (Kd)
BRD4 6 nM Ligand-binding competition
BRD2, BRD3, BRDT Single-digit nM range Ligand-binding competition
CBP 19 nM Ligand-binding competition
EP300 31 nM Ligand-binding competition
Inhibitory Concentration (IC50)
p300/CBP & BET Bromodomains <30 nM Cell-free assay
Diffuse Large B-cell Lymphoma (DLBCL) 157 nM (median) Cell proliferation (72h)
Leukemia Cell Lines 280 nM (median) Cell proliferation (72h)
Lymphoma Cell Lines 300 nM (median) Cell proliferation (72h)
Prostate Cancer Cell Lines 460 nM (median) Cell proliferation (72h)

| | Undifferentiated Pleomorphic Sarcoma | 0.2 - 1 µM | Cell proliferation | |

Downstream Cellular Consequences

The dual inhibition of BET and CBP/p300 by this compound triggers a cascade of downstream events that collectively contribute to its antitumor activity.

  • Transcriptional Reprogramming: Treatment with this compound leads to significant changes in the cellular transcriptome. Key downregulated transcripts are enriched for MYC targets and genes involved in inflammation and chemokine signaling. This directly impacts the oncogenic signaling required for cancer cell survival and proliferation.

  • Cell Cycle Arrest: this compound induces a robust G1-phase cell cycle arrest in various cancer cell lines, including acute myeloid leukemia (AML) and NUT midline carcinoma. This is a direct consequence of downregulating cell cycle progression genes controlled by MYC and other transcription factors.

  • Induction of Apoptosis: By downregulating pro-survival proteins such as BCL2, this compound effectively induces apoptosis in cancer cells. This programmed cell death is a critical component of its therapeutic effect.

  • Induction of Differentiation: In certain cancer contexts, such as NUT midline carcinoma and some prostate cancers, this compound can induce cellular differentiation, forcing cancer cells to exit their proliferative state and adopt features of mature, non-dividing cells.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.

1. Bromodomain Binding Assay

  • Objective: To determine the binding affinity (Kd) of this compound to specific bromodomains.

  • Methodology: A ligand-binding, site-directed competition assay is typically employed.

    • Recombinant bromodomain-containing proteins (e.g., BRD4, CBP) are immobilized on a suitable matrix.

    • A known fluorescently-labeled ligand with high affinity for the bromodomain is added.

    • Increasing concentrations of the competitor compound (this compound) are introduced.

    • The displacement of the fluorescent ligand is measured, allowing for the calculation of the dissociation constant (Kd) for this compound.

2. In Vitro Cell Proliferation Assay

  • Objective: To measure the antiproliferative activity (IC50) of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates at a predetermined density.

    • After allowing cells to adhere (typically 24 hours), they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period, commonly 72 hours.

    • Cell viability is assessed using a metabolic assay such as MTS or by direct cell counting.

    • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

In_Vitro_Workflow cluster_analysis Analysis start Start: Cancer Cell Line Culture seed Seed Cells in Multi-Well Plates start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Cell Viability Assay (MTS) incubate->viability rna RNA Extraction (e.g., 6 hours) incubate->rna protein Protein Lysis incubate->protein calc_ic50 Calculate IC50 Value viability->calc_ic50 rnaseq RNA Sequencing rna->rnaseq western Western Blot protein->western gsea Gene Set Enrichment Analysis rnaseq->gsea protein_quant Quantify Protein Levels (MYC, BCL2) western->protein_quant

Caption: Workflow for in vitro characterization of this compound.

3. In Vivo Xenograft Model

  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into immunodeficient mice.

    • Tumors are allowed to grow to a measurable size.

    • Mice are randomized into treatment groups (vehicle control vs. This compound at various doses).

    • This compound is administered orally, typically once daily.

    • Tumor volume and mouse body weight are measured regularly throughout the study.

    • At the end of the study, tumors can be harvested for downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or target proteins like MYC).

In_Vivo_Workflow cluster_analysis Endpoint Analysis start Start: Immunodeficient Mice implant Implant Human Tumor Cells (Xenograft or PDX) start->implant growth Allow Tumor Growth to Measurable Size implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Oral Administration: Vehicle vs. This compound randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint harvest Harvest Tumors endpoint->harvest survival Kaplan-Meier Survival Analysis endpoint->survival ihc Immunohistochemistry (Ki-67, MYC) harvest->ihc

Caption: Workflow for in vivo xenograft studies with this compound.

References

NEO2734: A Dual Inhibitor of BET and CBP/EP300 Transcription Coactivators in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NEO2734 is a novel, orally active small molecule that functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases. By targeting these critical regulators of gene transcription, this compound demonstrates potent antitumor activity across a range of hematologic and solid tumors. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its preclinical efficacy data, and detailed experimental protocols for its investigation.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer is increasingly understood as a disease of aberrant gene regulation. Two key families of proteins, the BET proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases CBP and p300, play a central role in this process. BET proteins act as "readers" of the epigenetic code, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC. CBP and p300 are "writers" of this code, acetylating histones and other proteins to promote a transcriptionally active chromatin state. In many cancers, tumor cells become dependent on the continuous activity of these proteins, a phenomenon known as transcriptional addiction.

This compound was developed to simultaneously disrupt both the reading and writing of the epigenetic signals that drive oncogenic gene expression. This dual inhibition is hypothesized to be more effective than targeting either BET proteins or CBP/p300 alone.

Mechanism of Action: A Two-Pronged Assault on Gene Transcription

This compound exerts its antitumor effects by competitively binding to the bromodomains of both BET proteins and CBP/p300, preventing their interaction with acetylated histones. This dual blockade leads to a cascade of downstream effects:

  • Inhibition of Oncogene Transcription: By displacing BRD4 from chromatin, this compound effectively silences the transcription of critical oncogenes like MYC and its target genes.

  • Downregulation of Pro-Survival Pathways: The compound has been shown to suppress the expression of anti-apoptotic proteins such as BCL2.

  • Induction of Cell Cycle Arrest and Apoptosis: Inhibition of key transcriptional programs leads to a G1-phase cell cycle arrest and programmed cell death in cancer cells.

  • Modulation of Inflammatory and Chemokine Signaling: Transcriptome analyses have revealed that this compound alters gene expression related to inflammation and chemokine signaling pathways.

The following diagram illustrates the proposed signaling pathway through which this compound impacts gene transcription.

NEO2734_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Histones Histones CBP_p300 CBP/p300 (Writers) CBP_p300->Histones Acetylation BET BET Proteins (BRD4) (Readers) BET->Histones Binds to Acetylated Histones TF Transcription Factors (e.g., MYC) BET->TF Recruits GeneTranscription Gene Transcription TF->GeneTranscription Activates Oncogenes Oncogenes (MYC, BCL2) CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest Suppression leads to Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to TumorGrowth Tumor Growth Inhibition GeneTranscription->Oncogenes Expression This compound This compound This compound->CBP_p300 Inhibits This compound->BET Inhibits Cell_Viability_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells AddCompound Add this compound dilutions SeedCells->AddCompound Incubate72h Incubate for 72 hours AddCompound->Incubate72h AddReagent Add viability reagent (MTT or CellTiter-Glo) Incubate72h->AddReagent IncubateReagent Incubate AddReagent->IncubateReagent MeasureSignal Measure absorbance or luminescence IncubateReagent->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50 End End CalculateIC50->End

The Dual BET and CBP/p300 Inhibitor NEO2734: A Technical Guide to its Regulation of the MYC Oncogene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a critical driver of tumorigenesis in a wide array of human cancers. Its transcriptional regulation is a complex process, offering multiple avenues for therapeutic intervention. NEO2734 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4, and the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). This dual inhibitory action provides a potent mechanism for downregulating MYC expression and inhibiting the growth of cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action in regulating the MYC oncogene, comprehensive data on its preclinical activity, and detailed protocols for key experimental assays.

Introduction: The Rationale for Targeting MYC

The MYC gene family, particularly c-MYC, encodes transcription factors that are master regulators of cell proliferation, growth, and metabolism.[1] Dysregulation of MYC expression, often through gene amplification or chromosomal translocation, is a hallmark of many cancers, including hematologic malignancies and solid tumors.[2] High levels of MYC are frequently associated with aggressive disease and poor prognosis.[1] Given its central role in cancer, MYC is a highly sought-after therapeutic target. However, its "undruggable" nature, due to the lack of a defined ligand-binding pocket, has necessitated the development of indirect inhibitory strategies.

One such strategy is to target the epigenetic machinery that governs MYC transcription. BET proteins, particularly BRD4, are "readers" of histone acetylation marks and play a crucial role in recruiting the transcriptional machinery to the MYC gene locus.[3][4] Independently, the histone acetyltransferases p300 and CBP act as "writers" of these acetylation marks, further promoting a transcriptionally active chromatin state. The development of this compound, a compound that simultaneously inhibits both BET "readers" and p300/CBP "writers," represents a promising therapeutic approach to potently suppress MYC-driven oncogenesis.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that converges on the transcriptional repression of the MYC oncogene.

  • BET Bromodomain Inhibition: this compound binds to the bromodomains of BET proteins, primarily BRD4, with high affinity. This prevents BRD4 from binding to acetylated histones at the MYC promoter and enhancer regions, thereby displacing the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery. The ultimate result is a significant reduction in MYC gene transcription.

  • CBP/p300 Bromodomain Inhibition: Concurrently, this compound inhibits the bromodomain function of the histone acetyltransferases CBP and p300. This inhibition has a twofold effect. Firstly, it reduces the overall level of histone acetylation at the MYC locus, leading to a more condensed and transcriptionally repressed chromatin state. Secondly, it can disrupt the interaction of CBP/p300 with other transcription factors that cooperate with MYC.

This dual inhibition leads to a more profound and sustained downregulation of MYC expression compared to single-agent BET or CBP/p300 inhibitors.

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated across a range of cancer models. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity of this compound to Target Proteins
Target ProteinDissociation Constant (Kd) (nM)
BRD2Single-digit nM range
BRD3Single-digit nM range
BRD46
BRDTSingle-digit nM range
CBP19
p300 (EP300)31

Data sourced from Spriano et al., 2020.

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
Cancer TypeCell LineIC50 (nM)
Leukemia HL6027 - 125
KG127 - 125
KG1a27 - 125
MV4;1127 - 125
Median (Leukemia cell lines)280
Lymphoma Median (DLBCL cell lines)157 (95% CI, 129-225)
ABC-DLBCL (n=8)More sensitive than GCB-DLBCL
GCB-DLBCL (n=19)Less sensitive than ABC-DLBCL
Median (Lymphoma cell lines)300
Prostate Cancer Median (Prostate cancer cell lines)460
NUT Midline Carcinoma 101544.04
1416977.37

Data compiled from Spriano et al., 2020 and van Gils et al., 2021.

Table 3: Effect of this compound on MYC and Downstream Targets
Cell Line(s)TreatmentEffect on c-MYCEffect on Downstream Targets
HL60, THP1, KG1100 nM this compoundSignificant reduction in mRNA and protein levelsSignificant reduction in Bcl2 mRNA and protein
MV4;11100 nM this compoundSignificant reduction in c-Myc proteinReduction in MCL1 protein
DLBCL cell lines250 nM this compound for 24hReduction in MYC protein levels-
NUT Midline Carcinoma (TC-797, PER-403)1 µM this compound for 6hGreater loss of MYC proteinInduction of G1-phase cell cycle arrest
Multiple Myeloma cell linesThis compoundDecreased c-MYC protein levelsDecreased IRF4 protein levels, G1 cell cycle arrest

Data compiled from Spriano et al., 2020, van Gils et al., 2021, and MedChemExpress product information.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Immunoblotting
  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC (e.g., Cell Signaling Technology, #5605), and a loading control like GAPDH or β-actin, overnight at 4°C. Recommended starting dilution for c-MYC is 1:1000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)-qPCR
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp. Optimization of sonication parameters (e.g., power, duration, number of cycles) is critical and cell-type dependent.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against BRD4 (e.g., Bethyl Laboratories, A301-985A) or a negative control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the MYC promoter or enhancer regions. Normalize the results to the input DNA.

Mandatory Visualizations

Signaling Pathway of this compound in MYC Regulation

NEO2734_MYC_Pathway cluster_epigenetic_machinery Epigenetic Machinery cluster_drug Therapeutic Intervention cluster_gene_regulation Gene Regulation cluster_cellular_effects Cellular Effects BRD4 BRD4 (BET) MYC_Gene MYC Oncogene BRD4->MYC_Gene Activates Transcription CBP_p300 CBP/p300 (HATs) CBP_p300->MYC_Gene Promotes Transcription (Histone Acetylation) This compound This compound This compound->BRD4 Inhibits This compound->CBP_p300 Inhibits MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits NEO2734_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Immunoblotting for MYC & Downstream Proteins treatment->western chip ChIP-qPCR for BRD4 occupancy at MYC locus treatment->chip ic50 Determine IC50 Values viability->ic50 protein_quant Quantify Protein Expression Changes western->protein_quant chip_quant Quantify BRD4 Enrichment chip->chip_quant conclusion Evaluate Anti-Tumor Efficacy & Mechanism of Action ic50->conclusion protein_quant->conclusion chip_quant->conclusion

References

NEO2734 Target Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for NEO2734, a novel dual inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins and the cyclic AMP response element-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is an orally active small molecule that demonstrates potent anti-tumor activity across a range of hematologic and solid tumor models.[1][2][3] Its dual-targeting mechanism offers a unique therapeutic approach by simultaneously inhibiting two critical classes of epigenetic regulators involved in oncogenic gene expression.[3][4] This guide delves into the specifics of how this compound engages its targets, leading to its observed anti-cancer effects.

Mechanism of Action

This compound functions by binding to the bromodomains of both BET proteins (like BRD4) and the acetyltransferases CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, a key interaction for transcriptional activation. By occupying these binding sites, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as MYC and BCL2. The dual inhibition of both BET proteins and CBP/p300 results in a more potent and broader suppression of oncogenic transcription compared to single-target inhibitors.

cluster_0 This compound Dual Inhibition cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes This compound This compound BET BET Bromodomains (e.g., BRD4) This compound->BET Inhibits Binding CBP_p300 CBP/p300 Bromodomains This compound->CBP_p300 Inhibits Binding Ac_Histones Acetylated Histones TF_Complex Transcription Factor Complex Oncogenes Oncogenes (e.g., MYC, BCL2) This compound->Oncogenes Downregulates BET->TF_Complex Recruits Cell_Growth Tumor Cell Growth CBP_p300->Ac_Histones Writes Acetyl Marks Ac_Histones->BET TF_Complex->Oncogenes Activates Transcription Oncogenes->Cell_Growth Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Suppresses Differentiation Differentiation Oncogenes->Differentiation Blocks

Caption: this compound signaling pathway.

Quantitative Target Engagement Data

The potency of this compound has been quantified through various in vitro assays, demonstrating high affinity for its targets and potent anti-proliferative effects in cancer cell lines.

ParameterTarget/Cell LineValueReference
IC50 p300/CBP Bromodomains<30 nM
BET Bromodomains<30 nM
Diffuse Large B-cell Lymphoma (DLBCL)Median: 157 nM
LeukemiaMedian: 280 nM
Prostate CancerMedian: 460 nM
Q165P mutant PCa cells0.69 µM
Wild-type PCa cells1.08 µM
Kd BRD46 nM
CBP19 nM
p30031 nM
EC50 MYC Transcription Reduction14 nM

Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the target engagement and anti-tumor activity of this compound.

Bromodomain-Binding Assays

These assays are crucial for determining the binding affinity of this compound to its intended targets.

start Start recombinant_protein Recombinant Bromodomain Protein (BET, CBP, or p300) start->recombinant_protein incubation Incubation recombinant_protein->incubation ligand Acetylated Histone Peptide Ligand (Fluorescently Labeled) ligand->incubation This compound This compound (Varying Concentrations) This compound->incubation measurement Measure Signal (e.g., Fluorescence Polarization) incubation->measurement data_analysis Data Analysis (Calculate Kd or IC50) measurement->data_analysis end End data_analysis->end

Caption: Bromodomain-binding assay workflow.

Protocol:

  • Protein Preparation: Purified recombinant bromodomain-containing proteins (e.g., BRD4, CBP, p300) are used.

  • Ligand: A fluorescently labeled, acetylated histone peptide that specifically binds to the bromodomain is utilized.

  • Competition Assay: The bromodomain protein and the fluorescent ligand are incubated with varying concentrations of this compound.

  • Signal Detection: The binding of the fluorescent ligand to the bromodomain is measured (e.g., using fluorescence polarization). As this compound displaces the ligand, the signal changes.

  • Data Analysis: The data is used to calculate the IC50 or dissociation constant (Kd), representing the concentration of this compound required to inhibit 50% of the ligand binding or the equilibrium dissociation constant, respectively.

Cell Proliferation Assays

These assays determine the effect of this compound on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in multi-well plates at a specific density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell proliferation by 50%.

Immunoblotting (Western Blotting)

This technique is used to measure the levels of specific proteins to confirm the downstream effects of this compound on oncogenic pathways.

Protocol:

  • Cell Lysis: Cancer cells treated with this compound or control are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., MYC, BCL2, or markers of apoptosis) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.

Transcriptome Analysis (RNA-Seq)

This method provides a global view of the changes in gene expression induced by this compound.

start Start cell_treatment Treat Cells with This compound or DMSO start->cell_treatment rna_extraction RNA Extraction cell_treatment->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Enrichment) sequencing->data_analysis end End data_analysis->end

Caption: Transcriptome analysis workflow.

Protocol:

  • Cell Treatment and RNA Extraction: Cancer cells are treated with this compound or a vehicle control for a specified time, followed by total RNA extraction.

  • Library Preparation: The extracted RNA is converted to a cDNA library compatible with high-throughput sequencing.

  • Sequencing: The cDNA library is sequenced to generate millions of short reads.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differentially expressed genes between this compound-treated and control samples are identified.

  • Pathway Analysis: The differentially expressed genes are analyzed to identify enriched biological pathways (e.g., MYC target genes, cell cycle regulation).

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are monitored regularly.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a specified duration. Tumor tissues may be collected for further analysis (e.g., immunoblotting, immunohistochemistry).

  • Data Analysis: Tumor growth inhibition and potential effects on survival are calculated.

Summary and Future Directions

This compound demonstrates robust target engagement with both BET and CBP/p300 bromodomains, leading to potent anti-proliferative and pro-apoptotic effects in a variety of preclinical cancer models. The dual inhibitory mechanism appears to be more effective than targeting either pathway alone. The data summarized in this guide provides a strong rationale for the continued clinical development of this compound. Future studies will likely focus on identifying predictive biomarkers of response, exploring combination therapies to overcome potential resistance mechanisms, and expanding the evaluation of this compound in a broader range of malignancies.

References

The Dual Role of p300/CBP in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The homologous proteins p300 (EP300) and CREB-binding protein (CBP) are pivotal epigenetic regulators that function as transcriptional co-activators, wielding significant influence over a vast array of cellular processes. Their primary enzymatic function as histone acetyltransferases (HATs) allows them to modulate chromatin structure and gene expression, thereby controlling cell fate decisions such as proliferation, differentiation, and apoptosis. Intriguingly, p300/CBP exhibit a paradoxical role in the context of cancer, acting as both tumor suppressors and oncogenes. This dual functionality is highly dependent on the specific cellular and signaling context. On one hand, their involvement in maintaining genomic integrity through the DNA damage response and activating tumor suppressor pathways underscores their tumor-suppressive functions. On the other hand, their co-activation of potent oncogenic transcription factors and signaling cascades highlights their pro-tumorigenic capabilities. This complexity makes p300/CBP compelling, albeit challenging, therapeutic targets. This technical guide provides an in-depth exploration of the multifaceted roles of p300/CBP in tumorigenesis, detailing their involvement in key signaling pathways, summarizing quantitative data on their genetic alterations and the efficacy of their inhibitors, and providing detailed experimental protocols for their study.

Introduction

The discovery of the E1A-binding protein p300 and the CREB-binding protein (CBP) unveiled a critical nexus in the regulation of gene expression.[1][2] These large, multi-domain proteins are highly homologous and often functionally redundant, leading to their frequent designation as p300/CBP.[3] They act as central hubs for integrating diverse signaling pathways, ultimately translating extracellular cues into specific gene expression programs.

At the heart of their function lies a conserved histone acetyltransferase (HAT) domain, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1][4] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin conformation that is permissive for transcription. Beyond histones, p300/CBP can also acetylate a plethora of non-histone proteins, thereby modulating their activity, stability, and localization.

In addition to the HAT domain, p300/CBP possess several other crucial domains that mediate their diverse functions. A bromodomain recognizes and binds to acetylated lysine residues, anchoring the complex to active chromatin regions. Furthermore, multiple protein-protein interaction domains enable p300/CBP to serve as scaffolds, bringing together transcription factors and the basal transcriptional machinery.

The role of p300/CBP in cancer is profoundly enigmatic. Early studies pointed towards a tumor suppressor function, as viral oncoproteins were found to target and inhibit p300/CBP. This is further supported by the presence of inactivating mutations in various cancers. However, a growing body of evidence has revealed an oncogenic side to p300/CBP, with their overexpression being a feature of several malignancies and a key driver of oncogenic signaling pathways. This technical guide will dissect this dualistic nature, providing a comprehensive resource for researchers and clinicians working to understand and target p300/CBP in cancer.

The Dichotomous Role of p300/CBP in Cancer

The functional output of p300/CBP in the context of cancer is a complex interplay of the specific tumor type, the mutational landscape of other cancer-related genes, and the prevailing signaling environment.

p300/CBP as Tumor Suppressors

The tumor-suppressive functions of p300/CBP are primarily linked to their roles in maintaining genomic stability and activating anti-proliferative and pro-apoptotic pathways.

Germline mutations in the CREBBP gene are the cause of Rubinstein-Taybi syndrome, a developmental disorder associated with an increased risk of cancer. Somatic inactivating mutations in both EP300 and CREBBP have been identified in a variety of solid tumors and hematological malignancies, often accompanied by the loss of the second allele, consistent with a classic tumor suppressor role.

A critical aspect of their tumor-suppressive function is their involvement in the DNA damage response (DDR). p300/CBP are recruited to sites of DNA damage where they acetylate histones to create a more open chromatin environment, facilitating the access of DNA repair proteins. Furthermore, they directly acetylate and activate key DDR proteins, including the tumor suppressor p53. Acetylation of p53 by p300/CBP enhances its stability and DNA-binding affinity, leading to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis.

Table 1: Frequency of Inactivating Mutations in EP300 (p300) and CREBBP (CBP) in Various Cancers

Cancer TypeEP300 (p300) Mutation FrequencyCREBBP (CBP) Mutation FrequencyReference(s)
Non-Small Cell Lung Cancer~10-15% (loss-of-function aberrations)~10-15% (loss-of-function aberrations)
Small Cell Lung Cancer~10-15% (loss-of-function aberrations)~10-15% (loss-of-function aberrations)
Bladder Cancer15-27%15-27%
Diffuse Large B-cell Lymphoma29-33%29-33%
Leukemia18%18%
Colorectal Cancer1-5% (inactivating mutations with LOH)Rare
Gastric Cancer1-5% (inactivating mutations with LOH)Not specified
Ovarian CancerNot specifiedInactivating mutations observed
Hepatocellular Carcinoma~24% (gene amplification/gain)Not specified

Note: Frequencies can vary depending on the specific study and the methods used for mutation detection.

p300/CBP as Oncogenes

In stark contrast to their tumor-suppressive roles, p300/CBP can also act as potent oncogenes. Overexpression of p300/CBP has been observed in several cancers, including prostate, breast, and hepatocellular carcinoma, and often correlates with poor prognosis and drug resistance.

The oncogenic activity of p300/CBP stems from their ability to co-activate a wide range of transcription factors that drive cancer cell proliferation, survival, and metastasis. These include key players in major oncogenic signaling pathways such as Wnt/β-catenin, NF-κB, and nuclear receptor signaling (Androgen Receptor and Estrogen Receptor). By acetylating histones at the promoters and enhancers of target genes of these pathways, p300/CBP promote their transcription. For instance, in castration-resistant prostate cancer, p300/CBP are critical for the sustained activity of the Androgen Receptor, a key driver of this disease.

Furthermore, p300/CBP contribute to the establishment of an immunosuppressive tumor microenvironment. They can upregulate the expression of genes that enhance the function of regulatory T cells and myeloid-derived suppressor cells, thereby dampening the anti-tumor immune response.

Key Signaling Pathways Modulated by p300/CBP in Tumorigenesis

The dual role of p300/CBP is perhaps best understood by examining their context-dependent interactions within key signaling networks.

The p53 Pathway

The tumor suppressor p53 is a critical regulator of cellular stress responses. Upon DNA damage or other cellular stresses, p53 is stabilized and activated, leading to cell cycle arrest, apoptosis, or senescence. p300/CBP are crucial for p53 activation through direct acetylation. This acetylation enhances the sequence-specific DNA binding of p53 to its target gene promoters, such as that of the cell cycle inhibitor p21.

p53_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates p300_CBP p300/CBP p53->p300_CBP interacts p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces p300_CBP->p53 acetylates G1_S_Arrest G1/S Phase Arrest p21->G1_S_Arrest induces

Caption: p300/CBP-mediated p53 activation pathway.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes that promote proliferation. p300/CBP act as essential co-activators in this complex, and their HAT activity is required for robust transcriptional activation.

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds p300_CBP p300/CBP TCF_LEF->p300_CBP recruits Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates p300_CBP->TCF_LEF acetylates Proliferation Proliferation Target_Genes->Proliferation

Caption: p300/CBP in the Wnt/β-catenin signaling pathway.

The NF-κB Pathway

The NF-κB signaling pathway is a master regulator of inflammation and immunity, and its chronic activation is linked to the development of many cancers. p300/CBP are key co-activators of NF-κB-dependent transcription. They can acetylate the p65/RelA subunit of NF-κB, which enhances its DNA binding and transcriptional activity, leading to the expression of pro-survival and pro-inflammatory genes.

nfkb_pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits p300_CBP p300/CBP NFkB->p300_CBP translocates to nucleus and recruits Target_Genes Target Gene Expression NFkB->Target_Genes activates p300_CBP->NFkB acetylates Survival_Inflammation Cell Survival & Inflammation Target_Genes->Survival_Inflammation

Caption: p300/CBP as co-activators in NF-κB signaling.

Nuclear Receptor Signaling (Androgen and Estrogen Receptors)

Hormone-dependent cancers, such as prostate and breast cancer, are driven by the activity of nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER). p300/CBP are essential co-activators for these receptors. Upon ligand binding, the receptors translocate to the nucleus and bind to specific DNA sequences. They then recruit a complex of co-activators, including p300/CBP, which acetylate histones and other factors to initiate transcription of genes that drive cell growth and proliferation.

nr_pathway Hormone Androgen/Estrogen NR AR/ER Hormone->NR p300_CBP p300/CBP NR->p300_CBP translocates to nucleus and recruits Target_Genes Target Gene Expression NR->Target_Genes activates p300_CBP->NR acetylates Proliferation Cell Growth & Proliferation Target_Genes->Proliferation

Caption: p300/CBP co-activation of nuclear receptor signaling.

p300/CBP as Therapeutic Targets in Oncology

The central role of p300/CBP in driving the transcription of numerous oncogenes makes them attractive targets for cancer therapy. The development of small molecule inhibitors targeting either the HAT activity or the bromodomain of p300/CBP has shown significant promise in preclinical studies and, more recently, in clinical trials.

Rationale for Targeting p300/CBP

Targeting p300/CBP offers a strategy to simultaneously inhibit multiple oncogenic pathways that are dependent on their co-activator function. This is particularly relevant in cancers that have developed resistance to therapies targeting single upstream components of a signaling cascade. For example, in castration-resistant prostate cancer, where the AR signaling axis remains active despite androgen deprivation, inhibiting the downstream co-activators p300/CBP presents a viable therapeutic approach.

A particularly interesting strategy is the concept of "synthetic lethality" in the context of p300/CBP. Cancers with loss-of-function mutations in one paralog (e.g., CREBBP) may become highly dependent on the function of the other (EP300). In such cases, inhibiting the remaining paralog can lead to selective cancer cell death.

Strategies for Inhibition

Two main classes of p300/CBP inhibitors have been developed:

  • Histone Acetyltransferase (HAT) Inhibitors: These small molecules directly target the catalytic HAT domain of p300/CBP, preventing the acetylation of histones and non-histone substrates. C646 and A-485 are well-characterized examples of potent and selective HAT inhibitors.

  • Bromodomain Inhibitors: These compounds bind to the bromodomain of p300/CBP, preventing their recruitment to acetylated chromatin and disrupting their transcriptional co-activator function. CCS1477 is a bromodomain inhibitor that has entered clinical trials.

Table 2: IC50 Values of Selected p300/CBP Inhibitors in Cancer Cell Lines

InhibitorTarget DomainCancer Cell LineIC50 (µM)Reference(s)
C646 HATMelanoma (WM35)~10
HATProstate Cancer (LNCaP)~20
HATProstate Cancer (PC3)~20
HATProstate Cancer (Du145)~20
A-485 HATMultiple MyelomaPotent
HATAcute Myeloid LeukemiaPotent
HATNon-Hodgkin's LymphomaPotent
CCS1477 BromodomainProstate Cancer (VCaP)0.049
BromodomainProstate Cancer (22Rv1)0.096
BromodomainProstate Cancer (LNCaP)0.230
GNE-049 BromodomainMV-4-11 (AML)EC50 = 0.014 (for MYC expression)

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.

Experimental Protocols for Studying p300/CBP Function

Investigating the multifaceted roles of p300/CBP requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.

Workflow:

hat_assay_workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant p300/CBP - Histone Substrate - HAT Buffer Start->Prepare_Reaction Add_Radiolabel Add [3H]-Acetyl-CoA Prepare_Reaction->Add_Radiolabel Incubate Incubate at 30°C Add_Radiolabel->Incubate Spot_Paper Spot onto P81 paper Incubate->Spot_Paper Wash Wash Paper Spot_Paper->Wash Scintillation Scintillation Counting Wash->Scintillation End End Scintillation->End

Caption: Workflow for a radiometric HAT assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the HAT reaction mix containing recombinant p300 or CBP enzyme, a histone substrate (e.g., histone H3 or H4 peptides), and a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

  • Initiate Reaction: Start the reaction by adding [³H]-acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove unincorporated [³H]-acetyl-CoA.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo association of p300/CBP with specific genomic regions.

Workflow:

chip_assay_workflow Start Start Crosslink Crosslink proteins to DNA with formaldehyde Start->Crosslink Lyse_Shear Lyse cells and shear chromatin Crosslink->Lyse_Shear Immunoprecipitate Immunoprecipitate with anti-p300/CBP antibody Lyse_Shear->Immunoprecipitate Reverse_Crosslinks Reverse crosslinks Immunoprecipitate->Reverse_Crosslinks Purify_DNA Purify DNA Reverse_Crosslinks->Purify_DNA Analyze_DNA Analyze DNA by qPCR or sequencing Purify_DNA->Analyze_DNA End End Analyze_DNA->End

Caption: Workflow for a ChIP assay.

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to p300 or CBP. The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to identify proteins that interact with p300/CBP in vivo.

Workflow:

coip_workflow Start Start Lyse_Cells Lyse cells to release protein complexes Start->Lyse_Cells Immunoprecipitate Immunoprecipitate p300/CBP and its binding partners Lyse_Cells->Immunoprecipitate Wash Wash to remove non-specific binders Immunoprecipitate->Wash Elute Elute protein complexes Wash->Elute Analyze Analyze by Western blot or mass spectrometry Elute->Analyze End End Analyze->End

Caption: Workflow for a Co-IP experiment.

Methodology:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against p300 or CBP, which is coupled to beads.

  • Washing: Wash the beads to remove proteins that are not part of the p300/CBP complex.

  • Elution: Elute the p300/CBP-containing protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of novel binding partners.

siRNA-mediated Knockdown of p300/CBP

This technique is used to specifically reduce the expression of p300 or CBP to study the functional consequences.

Workflow:

sirna_workflow Start Start Transfect Transfect cells with siRNA targeting p300/CBP Start->Transfect Incubate Incubate for 24-72 hours Transfect->Incubate Validate_Knockdown Validate knockdown by qPCR and Western blot Incubate->Validate_Knockdown Functional_Assay Perform functional assays (e.g., viability, apoptosis) Validate_Knockdown->Functional_Assay End End Functional_Assay->End

Caption: Workflow for siRNA-mediated knockdown.

Methodology:

  • Transfection: Transfect cells with small interfering RNAs (siRNAs) that are specifically designed to target the mRNA of EP300 or CREBBP. A non-targeting siRNA should be used as a negative control.

  • Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

  • Validation: Confirm the knockdown efficiency at both the mRNA level (by qPCR) and the protein level (by Western blotting).

  • Functional Analysis: Perform downstream functional assays, such as cell viability assays, apoptosis assays, or cell cycle analysis, to determine the effect of p300/CBP depletion.

Cell Viability and Apoptosis Assays following p300/CBP Inhibition

These assays are crucial for evaluating the therapeutic potential of p300/CBP inhibitors.

Workflow:

viability_apoptosis_workflow Start Start Treat_Cells Treat cells with p300/CBP inhibitor Start->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Apoptosis_Assay Perform apoptosis assay (e.g., Annexin V, Caspase activity) Incubate->Apoptosis_Assay End End Viability_Assay->End Apoptosis_Assay->End

Caption: Workflow for cell viability and apoptosis assays.

Methodology:

  • Cell Treatment: Treat cancer cell lines with increasing concentrations of a p300/CBP inhibitor. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Measure cell viability using assays such as the MTT assay (which measures metabolic activity) or the CellTiter-Glo assay (which measures ATP levels).

  • Apoptosis Assay: Quantify apoptosis by methods such as Annexin V staining (which detects an early apoptotic marker) followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic cascade).

Conclusion and Future Perspectives

The transcriptional co-activators p300 and CBP are at the epicenter of cellular gene regulation, and their role in tumorigenesis is undeniably complex and context-dependent. Their ability to act as both tumor suppressors and oncogenes presents a significant challenge for therapeutic targeting. However, this very complexity also offers unique opportunities for intervention.

The development of potent and selective inhibitors of the HAT and bromodomains of p300/CBP has provided powerful tools to probe their function and has laid the groundwork for a new class of anti-cancer agents. The "synthetic lethality" approach, which targets the remaining p300/CBP paralog in cancers with a deficiency in the other, holds particular promise for personalized medicine.

Future research will need to focus on several key areas. A deeper understanding of the factors that dictate the switch between the tumor-suppressive and oncogenic functions of p300/CBP is crucial. The identification of biomarkers that can predict which tumors will be sensitive to p300/CBP inhibition is essential for the successful clinical translation of these agents. Furthermore, exploring the potential of combining p300/CBP inhibitors with other anti-cancer therapies, such as immunotherapy or conventional chemotherapy, may lead to more effective and durable treatment responses. The continued investigation into the intricate biology of p300/CBP will undoubtedly pave the way for novel and effective strategies in the fight against cancer.

References

NEO2734: A Dual Inhibitor of BET and CBP/EP300 with Potent Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NEO2734 is a novel, orally active small molecule that demonstrates significant anti-tumor activity across a range of malignancies, with particular potency in hematologic and prostate cancers.[1][2][3][4][5] As a dual inhibitor, this compound uniquely targets both the Bromodomain and Extra-Terminal Domain (BET) proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases. This dual mechanism of action leads to a more profound anti-proliferative effect compared to single-agent BET or CBP/EP300 inhibitors alone. This whitepaper provides an in-depth overview of the pre-clinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

Epigenetic dysregulation is a hallmark of cancer, leading to aberrant gene expression that drives tumor growth and survival. Two key families of epigenetic regulators are the BET proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases CBP and EP300. BET proteins are "readers" of histone acetylation marks, recruiting transcriptional machinery to oncogenes like MYC. CBP and EP300 are "writers" that catalyze histone acetylation, promoting a transcriptionally active chromatin state. The simultaneous inhibition of both reading and writing functions of the epigenetic machinery presents a compelling therapeutic strategy. This compound (also known as EP31670) was developed to address this, exhibiting high affinity for both BET bromodomains and the bromodomains of CBP/p300.

Mechanism of Action

This compound functions as a pan-inhibitor of BET proteins and a selective inhibitor of the CBP/EP300 bromodomains. By binding to these targets, this compound disrupts the transcriptional activation of key oncogenes. The downstream effects of this dual inhibition include:

  • Downregulation of MYC: A critical oncogene in many cancers, MYC expression is significantly reduced following this compound treatment.

  • Cell Cycle Arrest: this compound induces a G1-phase cell cycle arrest in cancer cells.

  • Induction of Apoptosis: The compound has been shown to induce programmed cell death in various cancer cell lines.

  • Induction of Differentiation: In certain cancer types, such as NUT midline carcinoma, this compound can induce squamous differentiation.

The following diagram illustrates the proposed mechanism of action of this compound.

NEO2734_Mechanism_of_Action cluster_nucleus Nucleus cluster_transcription Transcription cluster_cellular_effects Cellular Effects Histones Histones CBP_EP300 CBP/EP300 Acetylated_Histones Acetylated Histones Oncogenes Oncogenes (e.g., MYC) Acetylated_Histones->Oncogenes Activation DNA DNA Decreased_Oncogene_Expression Decreased Oncogene Expression Oncogenes->Decreased_Oncogene_Expression CBP_EP300->Acetylated_Histones Acetylation BET BET Proteins BET->Acetylated_Histones Binding This compound This compound This compound->CBP_EP300 Inhibition This compound->BET Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Decreased_Oncogene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Decreased_Oncogene_Expression->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data

Binding Affinity and In Vitro Potency

This compound demonstrates high-affinity binding to its targets and potent anti-proliferative activity in a variety of cancer cell lines.

TargetDissociation Constant (Kd)Reference
BRD46 nM
CBP19 nM
EP30031 nM
Cancer TypeMedian IC50Reference
Leukemia280 nM
Lymphoma300 nM
Prostate Cancer460 nM
In Vivo Efficacy

Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

Cancer ModelTreatmentOutcomeReference
Acute Myeloid Leukemia (MV-4-11)1, 3, 10 mg/kg this compound, daily, oralReduced tumor growth
Diffuse Large B-cell Lymphoma (ABC-DLBCL)Not specifiedModerately superior activity to a BET inhibitor
NUT Midline Carcinoma5, 8, 10 mg/kg this compound, daily, oralInhibited tumor growth and prolonged survival
Colorectal Cancer (HCT116)30 mg/kg this compound, 3 doses every 4 days, oralSignificantly slower tumor growth

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: A panel of 60 human cancer cell lines from various tumor types.

  • Treatment: Cells were exposed to this compound for 72 hours.

  • Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Immunoblotting
  • Cell Lines: Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., TOLEDO, DOHH2, SU-DHL-2, TMD8).

  • Treatment: Cells were treated with DMSO (control), 300 nM birabresib (BET inhibitor), 300 nM this compound, or 10 µM SGC-CBP30 (CBP/EP300 inhibitor) for 72 hours.

  • Procedure: Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against target proteins (e.g., MYC) and a loading control (e.g., β-actin).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system were used to visualize the protein bands.

In Vivo Xenograft Studies
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: Human cancer cells (e.g., MV-4-11 for AML) were injected into the lower flanks of the mice.

  • Treatment: Once tumors were established, mice were randomized into treatment groups: vehicle control, this compound (e.g., 1, 3, 10 mg/kg), or a comparator drug (e.g., molibresib). Treatment was administered orally, once daily, for a specified duration (e.g., 14 days).

  • Monitoring: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health were also monitored.

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Tumor growth inhibition was calculated.

The following diagram illustrates a general workflow for an in vivo xenograft study.

In_Vivo_Xenograft_Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., SCID mice) Start->Tumor_Implantation Tumor_Establishment Tumor Establishment (measurable tumors) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment_Phase Treatment Administration (e.g., daily oral gavage) Randomization->Treatment_Phase Monitoring Tumor Volume and Body Weight Monitoring Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., tumor size limit) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In vivo xenograft study workflow.

Affected Signaling Pathways

While the primary mechanism of this compound is through epigenetic modulation, its effects ripple through various oncogenic signaling pathways. Transcriptome analysis of DLBCL cells treated with this compound revealed an enrichment of downregulated transcripts associated with MYC targets and inflammation/chemokine signaling. Interestingly, upregulated transcripts were enriched for genes involved in ribosomal biogenesis and phosphatidylinositol 3-kinase (PI3K) signaling.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its frequent dysregulation in cancer makes it a key therapeutic target. The upregulation of components of this pathway in response to this compound could represent a potential resistance mechanism, suggesting that combination therapies with PI3K/AKT/mTOR inhibitors may be a promising future direction.

The following diagram depicts a simplified overview of the PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 inhibits

References

NEO2734 in hematological malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NEO2734 in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as EP31670) is a novel, first-in-class, orally active small molecule that functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300.[1][2] Epigenetic dysregulation is a hallmark of many cancers, including hematological malignancies, where aberrant transcriptional programs drive oncogenesis and cell survival.[3][4] By simultaneously targeting two distinct but complementary classes of epigenetic regulators—BET proteins ("readers" of histone acetylation) and CBP/p300 ("writers" of histone acetylation)—this compound offers a potent therapeutic strategy to disrupt these oncogenic pathways.[5] Preclinical evidence has demonstrated significant antitumor activity for this compound in a range of hematological cancers, particularly lymphomas and leukemias, positioning it as a promising agent for clinical investigation.

Core Mechanism of Action

This compound exerts its antitumor effects by binding with high affinity to the bromodomains of both BET proteins (BRD2, BRD3, BRD4) and the CBP/p300 coactivators. In normal cellular function, CBP/p300 acetylates histone proteins, creating binding sites for BET proteins. This interaction is crucial for the recruitment of the transcriptional machinery to specific gene promoters, leading to the expression of target genes. Many of these target genes, such as MYC and BCL2, are critical drivers of proliferation and survival in cancer cells.

By competitively inhibiting the bromodomains of both protein families, this compound effectively evicts them from chromatin, leading to a significant reduction in the transcription of key oncogenes. This dual inhibition results in a more profound and durable suppression of oncogenic signaling compared to single-agent inhibitors targeting either BET or CBP/p300 alone. The downstream consequences of this transcriptional reprogramming include the induction of G1-phase cell cycle arrest and apoptosis in malignant cells.

NEO2734_Mechanism_of_Action cluster_0 Epigenetic Regulation of Oncogenes CBP_p300 CBP/p300 (Histone Acetyltransferases) Histones Histones CBP_p300->Histones Acetylation Ac_Histones Acetylated Histones BET BET Proteins (BRD4) (Epigenetic Readers) BET->Ac_Histones Binds to DNA Oncogene Promoters (e.g., MYC, BCL2) BET->DNA Recruit Transcriptional Machinery TF Transcription Factors TF->DNA Recruit Transcriptional Machinery Transcription Oncogene Transcription DNA->Transcription Cell_Effects Apoptosis & G1 Cell Cycle Arrest Transcription->Cell_Effects Inhibition Leads to This compound This compound This compound->CBP_p300 Inhibits Binding This compound->BET Inhibits Binding

Caption: Dual inhibition of CBP/p300 and BET proteins by this compound disrupts oncogene transcription.

Quantitative Preclinical Data

The potency of this compound has been quantified through various preclinical assays, highlighting its high-affinity binding to its targets and its robust antiproliferative effects across a range of hematological cancer cell lines.

Table 1: Binding Affinity of this compound

This table summarizes the dissociation constants (Kd) of this compound for the bromodomains of key BET and CBP/p300 proteins, indicating the high-affinity binding of the compound to its intended targets.

Target ProteinDissociation Constant (Kd)Reference
BRD46 nM
CBP19 nM
EP300 (p300)31 nM
BRD2Single-digit nM range
BRD3Single-digit nM range
Table 2: In Vitro Antiproliferative Activity of this compound in Hematological Malignancies

This table presents the median half-maximal inhibitory concentrations (IC50) of this compound in various hematological malignancy cell line panels, demonstrating its potent cytotoxic and antiproliferative effects.

Malignancy TypeCell LinesMedian IC50Reference
LeukemiaPanel of leukemia cell lines280 nM
LymphomaPanel of lymphoma cell lines300 nM
Diffuse Large B-Cell Lymphoma (DLBCL)27 DLBCL cell lines157 nM

Preclinical Efficacy in Hematological Malignancies

In Vitro Studies

This compound has demonstrated potent single-agent activity in a broad panel of cancer cell lines, with hematological malignancies showing particular sensitivity. Studies have consistently shown that this compound is more effective than inhibitors targeting only BET or CBP/p300.

  • Acute Myeloid Leukemia (AML): In AML cell lines, this compound treatment efficiently reduces cell viability by inducing apoptosis. This is accompanied by a significant downregulation of both mRNA and protein levels of the oncoproteins c-Myc and Bcl2. In some AML contexts where Bcl2 levels are not affected, this compound has been shown to reduce levels of the anti-apoptotic protein MCL1. Furthermore, treatment leads to a G1-phase cell cycle arrest.

  • Lymphoma: In a panel of 27 Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, this compound showed significant antitumor activity, with a median IC50 of 157 nM. Cell lines of the Activated B-Cell-like (ABC) subtype were found to be more sensitive than the Germinal Center B-cell-like (GCB) subtype. Similar to its effects in AML, this compound reduces MYC protein levels in DLBCL cells.

  • Combination Therapy: In DLBCL cell lines resistant to this compound, higher expression of BCL2 was identified as a key resistance mechanism. The combination of this compound with the BCL2 inhibitor venetoclax was shown to be synergistic in these resistant cell lines, suggesting a powerful combination strategy.

Combination_Therapy_Logic cluster_neo cluster_ven ResistantCell Resistant DLBCL Cell (High BCL2 Expression) This compound This compound Venetoclax Venetoclax (BCL2 Inhibitor) LimitedApoptosis1 Limited Apoptosis This compound->LimitedApoptosis1 Synergy Synergistic Apoptosis This compound->Synergy Combination BCL2 BCL2 Protein Venetoclax->BCL2 Inhibits Venetoclax->Synergy Combination LimitedApoptosis2 Limited Apoptosis BCL2->LimitedApoptosis2 High levels block apoptosis

Caption: Synergistic effect of combining this compound and a BCL2 inhibitor in resistant cells.
In Vivo Studies

The antitumor activity of this compound has been confirmed in multiple in vivo models of hematological malignancies.

  • AML Xenograft Models: In a standard AML xenograft mouse model using MV4;11 cells, daily oral dosing of this compound efficiently inhibited tumor growth. More significantly, in a patient-derived xenograft (PDX) mouse model, this compound treatment not only reduced leukemic engraftment but also eliminated leukemic stem and progenitor cells. When combined with standard chemotherapy, this compound demonstrated an additive therapeutic effect.

  • Lymphoma Xenograft Models: this compound has also shown in vivo antitumor activity in lymphoma models, consistent with the efficacy reported for single-agent BET inhibitors in similar models.

Clinical Development

Based on its promising preclinical profile, this compound (EP31670) has advanced into clinical trials. A Phase 1, first-in-human, open-label, dose-escalation study (NCT05488548) is currently underway. The study aims to assess the safety, tolerability, and determine the maximum tolerated dose of orally administered this compound. The trial is enrolling patients with advanced solid tumors and certain hematological malignancies, including Chronic Myelomonocytic Leukemia (CMML) and Myelofibrosis (MF).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Drug Preparation and Cell Treatment

For in vitro and ex vivo experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is stored at -20°C. For cell treatments, this stock is diluted in cell culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO.

Cell Viability and Apoptosis Assays
  • Cell Viability (MTT Assay): AML cell lines are incubated with increasing concentrations of this compound for 96 hours. Cell viability is then measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where absorbance is quantified relative to untreated controls.

  • Apoptosis (Annexin-V/7-AAD Staining): To quantify apoptosis, cells are treated with this compound and then stained with fluorescently labeled Annexin-V (which binds to phosphatidylserine on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a viability dye). The percentage of apoptotic cells (Annexin-V positive) is determined by flow cytometry.

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): Cells are treated with this compound for a specified time (e.g., 2-6 hours). Total RNA is extracted using TRIzol reagent, and reverse transcription is performed. qRT-PCR is then used with SYBR Green chemistry to measure the relative mRNA expression levels of target genes like c-Myc and Bcl2.

  • Immunoblotting (Western Blot): Protein is extracted from treated cells using a lysis reagent (e.g., M-PER). Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., MYC, BCL2, MCL1) and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. Protein bands are then visualized.

In Vivo Xenograft Studies

The following workflow outlines a typical patient-derived xenograft (PDX) model for assessing the in vivo efficacy of this compound in AML.

In_Vivo_Workflow Start Primary AML Patient Samples Isolate Isolate Mononuclear Cells (Ficoll Separation) Start->Isolate Implant Intravenously Inject Cells into Immunocompromised Mice (e.g., NSG) Isolate->Implant Engraft Monitor for Leukemic Engraftment (e.g., Flow Cytometry) Implant->Engraft Randomize Randomize Engrafted Mice into Treatment Cohorts Engraft->Randomize Treat_Vehicle Vehicle Control (e.g., 40% PEG400) Randomize->Treat_Vehicle Group 1 Treat_NEO This compound (e.g., 10 mg/kg, oral, daily) Randomize->Treat_NEO Group 2 Treat_Combo This compound + Chemotherapy Randomize->Treat_Combo Group 3 Monitor Monitor Disease Progression (Leukemic Burden, Survival) Treat_Vehicle->Monitor Treat_NEO->Monitor Treat_Combo->Monitor Endpoint Endpoint Analysis (Tissue Collection: Bone Marrow, Spleen) Monitor->Endpoint Analysis Assess Leukemic Stem Cell Frequency and Biomarker Modulation Endpoint->Analysis End Results Analysis->End

Caption: Experimental workflow for an AML patient-derived xenograft (PDX) mouse model.
  • Drug Formulation: For oral administration in vivo, this compound is dissolved in a vehicle such as 40% polyethylene glycol (PEG400) in distilled water. The formulation is prepared fresh and sonicated to ensure complete dissolution.

Conclusion

This compound is a potent dual inhibitor of BET and CBP/p300 with compelling preclinical activity in a variety of hematological malignancies. Its unique mechanism of simultaneously targeting epigenetic "readers" and "writers" leads to robust suppression of critical oncogenic pathways driven by MYC and BCL2 family proteins. In vivo studies have confirmed its ability to inhibit tumor growth and eradicate leukemic stem cells, providing a strong rationale for its ongoing clinical development. Future research will focus on elucidating biomarkers of response and resistance and exploring rational combination strategies, such as with BCL2 inhibitors, to further enhance its therapeutic potential for patients with hematological cancers.

References

NEO2734 in Prostate Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NEO2734, a potent and orally bioavailable dual inhibitor of the bromodomain and extra-terminal domain (BET) proteins and the histone acetyltransferases p300 and CREB-binding protein (CBP), has emerged as a promising therapeutic agent in preclinical models of prostate cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in various prostate cancer subtypes, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide. While androgen deprivation therapy is the standard of care for advanced disease, many patients eventually develop castration-resistant prostate cancer (CRPC), which is often associated with a poor prognosis. The development of novel therapeutic strategies that target the underlying molecular drivers of CRPC is therefore a critical unmet need.

Epigenetic dysregulation is a hallmark of cancer, and the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases p300/CBP are key players in this process. BET proteins are "readers" of histone acetylation marks, while p300/CBP are "writers" that catalyze this modification. Both are critical for the transcription of key oncogenes, including the androgen receptor (AR) and MYC. This compound (also known as EP31670) was developed to simultaneously inhibit these two crucial nodes of epigenetic control.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of BET bromodomains and the catalytic histone acetyltransferase (HAT) activity of p300/CBP. This dual action leads to a multi-pronged attack on the transcriptional machinery that drives prostate cancer cell proliferation and survival.

Signaling Pathway

In prostate cancer, particularly in subtypes with mutations in the SPOP gene, there is an upregulation of BET proteins, leading to resistance to BET inhibitors. SPOP is a substrate adaptor for the CULLIN3-based E3 ubiquitin ligase complex, which targets BET proteins for proteasomal degradation. Mutations in SPOP impair this degradation, leading to BET protein accumulation and sustained oncogenic signaling.

This compound's dual-action mechanism is particularly effective in this context. By inhibiting both BET proteins and the p300/CBP acetyltransferases, this compound can overcome resistance mechanisms associated with BET inhibitor monotherapy. The inhibition of p300/CBP further dampens the transcription of AR and its target genes, as well as other oncogenic pathways such as PI3K/AKT.

NEO2734_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention p300_CBP p300/CBP Histones Histones p300_CBP->Histones HAT Activity BET BET Proteins (BRD4) Acetylation Acetylation BET->Acetylation Binds to Transcription Gene Transcription BET->Transcription Ubiquitination Ubiquitination BET->Ubiquitination AR Androgen Receptor (AR) AR->Transcription Oncogenes Oncogenes (e.g., MYC) Oncogenes->Transcription Histones->Acetylation SPOP_WT SPOP (Wild-Type) SPOP_WT->BET Targets for Degradation SPOP_Mut SPOP (Mutant) SPOP_Mut->BET Impaired Targeting Proteasome Proteasome Ubiquitination->Proteasome This compound This compound This compound->p300_CBP Inhibits This compound->BET Inhibits

Caption: Mechanism of action of this compound in prostate cancer.

Quantitative Data

The preclinical activity of this compound has been evaluated in various prostate cancer models. A summary of the key quantitative data is presented below.

ParameterTarget/Cell LineValueReference
Binding Affinity (Kd) BRD46 nM[1]
CBP19 nM[1]
p30031 nM[1]
IC50 p300/CBP Bromodomains<30 nM[2]
BET Bromodomains<30 nM[2]
EC50 (MYC reduction) -14 nM

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a range of preclinical prostate cancer models, including those with SPOP mutations, wild-type SPOP, and those that are androgen receptor-null.

  • SPOP-Mutant Prostate Cancer: Prostate cancer cells with SPOP mutations are often resistant to BET inhibitors alone. This compound has been shown to be effective in both hotspot mutant (F133V) and non-hotspot mutant (Q165P) SPOP prostate cancer cells, both in vitro and in vivo.

  • Wild-Type SPOP Prostate Cancer: this compound is also active in prostate cancer cells with wild-type SPOP.

  • Androgen Receptor-Null Prostate Cancer: The efficacy of this compound extends to androgen receptor-null prostate cancer, including neuroendocrine models. In these models, this compound treatment reduces levels of neuroendocrine markers such as ASCL1.

  • Enzalutamide-Resistant Prostate Cancer: this compound has shown efficacy against enzalutamide-resistant prostate cancer cells and patient-derived organoids.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound in prostate cancer research.

Cell Viability Assay

This protocol describes a standard MTT or CellTiter-Glo assay to determine the effect of this compound on the viability of prostate cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed prostate cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with a serial dilution of this compound adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT or CellTiter-Glo reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Read absorbance or luminescence incubate_reagent->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B, DU145, PC-3)

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates

  • This compound stock solution (in DMSO)

  • MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a prostate cancer PDX model.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG)

  • Prostate cancer PDX tissue fragments

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant prostate cancer PDX tissue fragments into the flanks of immunocompromised mice.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., daily by oral gavage) or vehicle control to the respective groups.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a specified duration or until tumors in the control group reach a humane endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

Co-Immunoprecipitation (Co-IP)

This protocol describes a method to investigate the interaction between SPOP and BRD4 and how it might be affected by SPOP mutations.

Materials:

  • Prostate cancer cells (e.g., LNCaP cells transfected with WT or mutant SPOP)

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the protein of interest (e.g., anti-SPOP or anti-BRD4)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the cells with a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody (or isotype control IgG) overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., blot for BRD4 after pulling down with SPOP).

Clinical Development

A Phase 1 clinical trial (NCT05488548) is currently underway to evaluate the safety and tolerability of EP31670 (this compound) in patients with advanced solid tumors, including castration-resistant prostate cancer, and hematological malignancies.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of prostate cancer. Its unique dual inhibitory mechanism targeting both BET bromodomains and p300/CBP histone acetyltransferases allows it to overcome resistance to single-agent BET inhibitors and effectively target multiple oncogenic pathways. The robust preclinical data, particularly in aggressive and resistant forms of prostate cancer, provide a strong rationale for its continued clinical development. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar dual-action epigenetic modulators.

References

NEO2734: A Dual Inhibitor Targeting the Core Oncogenic Axis in NUT Midline Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NUT Midline Carcinoma (NMC) is a rare and aggressive squamous cell carcinoma defined by chromosomal rearrangements involving the NUTM1 gene, most commonly resulting in the BRD4-NUT fusion oncoprotein.[1][2] This fusion protein is the primary driver of oncogenesis in NMC, creating a unique therapeutic vulnerability. NEO2734 is a novel, orally active, dual-selective inhibitor of the bromodomains of both the BET (Bromodomain and Extra-Terminal) family of proteins and the histone acetyltransferases p300/CBP.[1][3] This dual inhibitory action potently disrupts the core pathogenic mechanism of NMC, demonstrating significant preclinical efficacy and providing a strong rationale for its clinical development. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound in NUT midline carcinoma.

The BRD4-NUT-p300/CBP Axis: The Oncogenic Driver of NUT Midline Carcinoma

The hallmark of NMC is the BRD4-NUT fusion oncoprotein.[1] The BRD4 portion of the fusion protein tethers the complex to acetylated chromatin via its two bromodomains. The NUT portion then recruits the histone acetyltransferase (HAT) p300 (and its homolog CBP), leading to the formation of vast domains of hyperacetylated chromatin. These "megadomains" drive the transcription of key oncogenes, most notably MYC, which in turn promotes uncontrolled cell proliferation and blocks differentiation.

Selective BET inhibitors have shown some clinical activity in NMC patients, but their efficacy has been limited. The recognition that the p300/CBP bromodomain also plays a critical role in the oncogenic activity of BRD4-NUT led to the development of dual inhibitors like this compound. By inhibiting both BET and p300/CBP bromodomains, this compound more effectively disrupts the feed-forward loop of chromatin acetylation and BRD4-NUT binding, leading to a more potent and sustained anti-tumor effect.

Quantitative Preclinical Data for this compound in NUT Midline Carcinoma

The preclinical profile of this compound demonstrates its high potency and selectivity for the key components of the NMC oncogenic pathway.

Table 1: Binding Affinity of this compound to BET and p300/CBP Bromodomains
Target BromodomainThis compound Kd (nM)iBET-762 (Molibresib) Kd (nM)
BRD2Single-digit nM range-
BRD3Single-digit nM range-
BRD4Single-digit nM range-
BRDTSingle-digit nM range-
p30019No binding
CBP31No binding

Data from BROMOscan assays.

Table 2: In Vitro Potency of this compound in NUT Midline Carcinoma Cell Lines
Cell LineIC50 (nM)
101544.04
1416977.37
PER-403Not explicitly stated, but sensitive in the low nM range
TC-797Not explicitly stated, but sensitive in the low nM range

IC50 values were determined after 72 hours of treatment.

Table 3: In Vivo Efficacy of this compound in Disseminated NMC Xenograft Models
Xenograft ModelTreatment GroupOutcome
PER-403This compound (8mg/kg)Tumor regression and significantly greater survival (>100 days median survival) compared to i-BET-762 (41.5 days) and chemotherapy (cisplatin/etoposide).
10-15This compound (8mg/kg)Significantly greater survival (44 days median survival) compared to i-BET-762 (36.5 days).
14169This compoundTumor regression and prolonged survival.

This compound was administered orally, once daily.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound in NMC.

Bromodomain Binding Assays (BROMOscan)

The binding affinity of this compound to a panel of bromodomains was determined using DiscoverX's BROMOscan technology. This is a competitive binding assay where the ability of the test compound (this compound) to displace a reference ligand from the bromodomain of interest is measured. The output is typically reported as the dissociation constant (Kd).

Cell Viability Assays

NMC cell lines (e.g., 1015, 14169, PER-403, TC-797) were seeded in multi-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo). The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.

Disseminated NMC Xenograft Models

Three disseminated NMC xenograft models (PER-403, 10-15, and 14169) were established in immunodeficient mice (NOD scid gamma or NOD rag gamma). Tumor cells, engineered to express luciferase, were injected via the tail vein. Tumor burden was monitored by bioluminescence imaging (BLI). Once measurable tumors were detected, mice were randomized to receive treatment with this compound (administered orally, once daily), a BET inhibitor (i-BET-762), chemotherapy (cisplatin/etoposide), or vehicle control. Tumor growth and survival were the primary endpoints.

Immunohistochemistry

Tumor tissues from xenograft models were harvested, fixed, and embedded in paraffin. Immunohistochemical staining was performed using antibodies against markers of proliferation (Ki-67) and the oncogenic driver (MYC) to assess the in vivo pharmacodynamic effects of this compound.

Visualizing the Mechanism and Workflow

Signaling Pathway of BRD4-NUT and Inhibition by this compound

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation MYC MYC Oncogene Transcription Acetylated_Histones->MYC Activates BRD4_NUT BRD4-NUT Fusion Oncoprotein BRD4_NUT->Acetylated_Histones Binds to p300_CBP p300/CBP (HAT) BRD4_NUT->p300_CBP Recruits p300_CBP->Histones Proliferation Cell Proliferation & Blocked Differentiation MYC->Proliferation Drives This compound This compound This compound->BRD4_NUT Inhibits (BET Bromodomain) This compound->p300_CBP Inhibits (p300/CBP Bromodomain)

Caption: Mechanism of this compound in NUT Midline Carcinoma.

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Bromodomain Binding Assay (BROMOscan) C Cell Viability Assay (IC50 Determination) A->C Informs Potency B NMC Cell Lines (1015, 14169, etc.) B->C D Mechanism of Action Studies (e.g., Immunoblot for MYC) C->D Guides Mechanistic Studies E Establish Disseminated NMC Xenograft Models D->E Provides Rationale for In Vivo Testing F Treatment with this compound (Oral Administration) E->F G Monitor Tumor Growth (BLI) & Survival F->G H Pharmacodynamic Analysis (Immunohistochemistry) G->H Correlates with Efficacy

Caption: Preclinical workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of NUT midline carcinoma. Its dual inhibition of BET and p300/CBP bromodomains directly targets the core oncogenic driver of this devastating disease. The robust preclinical data, demonstrating potent in vitro activity and superior in vivo efficacy compared to single-agent BET inhibitors and standard chemotherapy, strongly support its continued clinical investigation. A Phase I clinical trial of this compound (also known as EP31670) is currently underway for patients with advanced solid tumors, including NUT midline carcinoma (NCT05488548). The results of this trial are eagerly awaited and will be crucial in determining the future role of this compound in the management of this rare and aggressive cancer. Further research may also explore potential combination strategies to enhance the efficacy of this compound and overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NEO2734

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting in vivo studies with NEO2734, a novel, orally active dual inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins and the histone acetyltransferases CBP/p300.[1][2] this compound has demonstrated significant preclinical antitumor activity in various cancer models, including hematologic malignancies and solid tumors.[3][4][5]

Mechanism of Action

This compound uniquely targets both BET bromodomains (BRDs) and the bromodomains of CBP and EP300. This dual inhibition leads to the suppression of key oncogenic transcriptional programs, such as those driven by MYC, and induces cell cycle arrest and apoptosis in cancer cells. Preclinical data suggests that this compound can be more potent than single-agent BET or CBP/p300 inhibitors alone.

The proposed signaling pathway for this compound's action involves the inhibition of acetylated histone binding by BET proteins and CBP/p300, leading to the downregulation of target oncogenes.

NEO2734_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation of Gene Expression cluster_drug_action This compound Intervention cluster_cellular_outcome Cellular Outcome Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET Binds to CBP_p300 CBP/p300 Histone->CBP_p300 Binds to Transcription_Machinery Transcriptional Machinery BET->Transcription_Machinery Recruits CBP_p300->Transcription_Machinery Co-activates Oncogenes Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogenes Initiates Downregulation Downregulation of Oncogene Expression Oncogenes->Downregulation This compound This compound This compound->BET Inhibits This compound->CBP_p300 Inhibits CellCycleArrest G1 Phase Cell Cycle Arrest Downregulation->CellCycleArrest Apoptosis Apoptosis Downregulation->Apoptosis Differentiation Differentiation Downregulation->Differentiation

Figure 1: this compound Signaling Pathway.

In Vivo Study Data

This compound has shown significant in vivo antitumor activity across a range of preclinical models. The following tables summarize the quantitative data from key studies.

Table 1: Antitumor Activity in Acute Myeloid Leukemia (AML) Xenograft Model
ParameterVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Molibresib (10 mg/kg)Molibresib (30 mg/kg)
Cell Line MV-4-11MV-4-11MV-4-11MV-4-11MV-4-11MV-4-11
Dosing Schedule QD, 14 days, POQD, 14 days, POQD, 14 days, POQD, 14 days, POQD, 14 days, POQD, 14 days, PO
Tumor Growth UninhibitedReducedEnhanced ReductionSignificantly ReducedReducedSignificantly Reduced
Body Weight No significant lossNo significant lossNo significant lossNo significant lossNo significant lossNo significant loss
Statistical Significance (vs. Molibresib 10 mg/kg) ---P < .05 (from day 8)--
Data sourced from Spriano et al., 2020.
Table 2: Efficacy in NUT Midline Carcinoma (NMC) Xenograft Models
ParameterVehicle ControlThis compound (5 mg/kg)This compound (8 mg/kg)This compound (10 mg/kg)
Model PER-403PER-403PER-403PER-403
Dosing Schedule QD, 28 days, POQD, 28 days, POQD, 28 days, POQD, 28 days, PO
Tumor Growth ProgressiveInhibitedInhibitedInhibited
Survival (Day 100) 0/3 mice--2/3 mice
Model 14169141691416914169
Dosing Schedule QD, 28 days, POQD, 28 days, POQD, 28 days, POQD, 28 days, PO
Tumor Growth ProgressiveInhibitedInhibitedInhibited
Survival -Markedly improvedMarkedly improvedMarkedly improved
Data sourced from Morrison-Smith et al., 2020 and related publications.

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with this compound based on published preclinical research.

Protocol 1: AML Xenograft Efficacy Study

1. Animal Model and Cell Line:

  • Animal: Severe Combined Immunodeficient (SCID) mice.

  • Cell Line: Human leukemic MV-4-11 cells.

2. Cell Culture and Implantation:

  • Culture MV-4-11 cells under standard conditions.

  • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

  • Inject cells subcutaneously into the lower flanks of SCID mice.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., ~150 mm³), randomize mice into treatment and control groups (n=6 per group).

4. Drug Formulation and Administration:

  • This compound Formulation: Dissolve this compound in a suitable vehicle for oral administration, such as 40% polyethylene glycol (PEG400) in distilled water.

  • Administration: Administer this compound or vehicle control orally (PO) once daily (QD) for 14 consecutive days at the desired concentrations (e.g., 1, 3, 10 mg/kg).

5. Endpoint Analysis:

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., immunoblotting, transcriptome analysis).

AML_Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Culture MV-4-11 Cells Implantation Subcutaneous Injection of Cells Cell_Culture->Implantation Animal_Model SCID Mice Animal_Model->Implantation Tumor_Growth Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Groups (n=6) Tumor_Growth->Randomization Treatment Oral Administration (QD, 14 days) - Vehicle - this compound (1, 3, 10 mg/kg) - Molibresib (10, 30 mg/kg) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Biomarker Analysis Monitoring->Endpoint

Figure 2: AML Xenograft Study Workflow.
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

1. Animal Model and PDX Establishment:

  • Animal: Immunocompromised mice (e.g., NOD/SCID).

  • PDX Model: Establish patient-derived xenografts from tumor samples (e.g., SPOP-mutated prostate cancer).

2. Drug Formulation and Administration:

  • Prepare this compound for oral administration as described in Protocol 1.

  • Administer this compound or vehicle control orally according to the study design.

3. Efficacy Evaluation:

  • Monitor tumor growth and animal well-being.

  • Assess treatment efficacy based on tumor growth inhibition and changes in relevant biomarkers.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.

  • Drug Solubility and Formulation: Ensure this compound is properly dissolved and the vehicle is well-tolerated by the animals.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

These protocols and data provide a strong rationale for the continued investigation of this compound in various cancer types and support its clinical development.

References

Application Notes and Protocols for NEO2734 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of NEO2734 in various xenograft models. Detailed protocols for establishing and utilizing these models to evaluate the anti-tumor efficacy of this compound are included, along with data presentation and visualization of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent, orally active dual inhibitor that targets two key classes of epigenetic regulators: the Bromodomain and Extra-Terminal domain (BET) proteins and the histone acetyltransferases (HATs) p300 and CBP.[1][2] By simultaneously inhibiting these targets, this compound disrupts essential gene transcription programs that drive cancer cell proliferation and survival. Preclinical studies have demonstrated its significant anti-tumor activity in a range of hematologic malignancies and solid tumors, making it a promising candidate for cancer therapy.[3][4]

Mechanism of Action:

This compound's dual-action mechanism involves the inhibition of:

  • BET Proteins (e.g., BRD4): These "readers" of the histone code recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[5]

  • p300/CBP: These "writers" of the histone code are histone acetyltransferases that play a crucial role in enhancing gene transcription by acetylating histones and other proteins.

The simultaneous blockade of these pathways leads to a potent suppression of oncogenic transcription, induction of cell cycle arrest, and apoptosis in cancer cells.

Signaling Pathway of this compound Inhibition

NEO2734_Signaling_Pathway cluster_epigenetic_machinery Epigenetic Regulation cluster_transcription Gene Transcription cluster_cellular_effects Cellular Outcomes Histones Histones p300_CBP p300/CBP (HATs) Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation BET BET Proteins (BRD4) Acetylated_Histones->BET Binding Transcription_Machinery Transcription Machinery BET->Transcription_Machinery Recruitment Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes Transcription Proliferation Cell Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival Apoptosis Apoptosis Proliferation->Apoptosis Suppression leads to Survival->Apoptosis This compound This compound This compound->p300_CBP Inhibition This compound->BET Inhibition

Figure 1: this compound Signaling Pathway

Efficacy of this compound in Preclinical Xenograft Models

This compound has demonstrated significant anti-tumor activity in various subcutaneous and patient-derived xenograft (PDX) models. The tables below summarize the efficacy data from key preclinical studies.

Table 1: Efficacy of this compound in Hematologic Malignancy Xenograft Models

Cancer TypeCell Line / ModelMouse StrainThis compound Dose & ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Acute Myeloid Leukemia (AML)MV-4-11SCID1, 3, 10 mg/kg, PO, QD for 14 daysDose-dependent tumor growth reduction. 10 mg/kg was significantly more potent than a BET inhibitor.
AML (PDX)Primary AML cellsNSG10 mg/kg, POReduced leukemic engraftment and enhanced the effects of chemotherapy.
Diffuse Large B-Cell Lymphoma (DLBCL)TMD8 (ABC-DLBCL)NOD-SCID10 mg/kg, PO, QD, 6 days/weekRepressed tumor growth compared to vehicle control.

Table 2: Efficacy of this compound in Solid Tumor Xenograft Models

Cancer TypeCell Line / ModelMouse StrainThis compound Dose & ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
NUT Midline CarcinomaPER-403, 14169 (PDX)Not Specified5, 8, 10 mg/kg, PO, QD for 28 daysInhibited tumor growth and provided a marked survival benefit.
Prostate Cancer (SPOP mutant)PDX modelSCID30 mg/kg, PO, 5 days/week for 3 weeksSensitive to this compound treatment, showing reduced tumor growth.
Undifferentiated Pleomorphic SarcomaJR588, KN473 (PDX)Rag2-/- γc-/-10 mg/kg, PO, QDDecreased tumor growth in vivo.

Experimental Workflow for a Typical this compound Xenograft Study

Xenograft_Workflow cluster_preparation Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture end End cell_harvest 3. Cell Harvesting & Viability Check cell_culture->cell_harvest animal_acclimatization 2. Animal Acclimatization (e.g., 4-6 week old immunodeficient mice) implantation 4. Subcutaneous or Orthotopic Implantation of Cells animal_acclimatization->implantation cell_harvest->implantation tumor_growth 5. Tumor Growth Monitoring (until palpable, e.g., ~100-150 mm³) implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. This compound Administration (Oral Gavage) & Vehicle Control randomization->treatment monitoring 8. Regular Monitoring of Tumor Volume, Body Weight, & Health treatment->monitoring euthanasia 9. Euthanasia at Pre-defined Endpoint monitoring->euthanasia Endpoint Reached analysis 10. Tumor Excision, Weight Measurement, & Downstream Analysis (e.g., IHC, Western Blot) euthanasia->analysis analysis->end

Figure 2: Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for establishing xenograft models for assessing the efficacy of this compound. These should be adapted based on the specific cell line and research question. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol 1: Subcutaneous AML Xenograft Model (MV-4-11)

Materials:

  • MV-4-11 human AML cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • SCID (CB17) mice, 4-6 weeks old

  • This compound and appropriate vehicle for oral gavage (e.g., 40% PEG400 in distilled water)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MV-4-11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation for Injection:

    • Harvest cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 3 x 107 cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the SCID mice.

    • Inject 100 µL of the cell suspension (containing 3 x 106 cells) subcutaneously into the lower left flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)2 x length / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of approximately 150 mm3, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

    • Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 14 days).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and mouse body weight throughout the study.

    • Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with IACUC guidelines.

    • Excise tumors for downstream analysis (e.g., weighing, histology, biomarker analysis).

Protocol 2: Patient-Derived Xenograft (PDX) Model for Prostate Cancer

Materials:

  • Fresh prostate cancer patient tumor tissue

  • SCID or NSG mice, 6-8 weeks old

  • Surgical tools for tissue implantation

  • This compound and vehicle

  • Calipers

Procedure:

  • PDX Establishment:

    • Obtain fresh tumor tissue from consenting patients under an approved protocol.

    • Implant small fragments of the tumor tissue (2-3 mm3) subcutaneously into the flank of anesthetized SCID or NSG mice. For prostate cancer models, male mice are typically used.

  • Tumor Growth and Passaging:

    • Monitor mice for tumor growth. This can take several months for initial engraftment.

    • When the tumor reaches approximately 1000 mm3, euthanize the mouse and harvest the tumor.

    • The tumor can then be passaged into new cohorts of mice for expansion.

  • Drug Efficacy Study:

    • Implant tumor fragments into a cohort of mice for the study.

    • Once tumors are established and reach a suitable size (e.g., 100-200 mm3), randomize mice into treatment groups.

    • Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage according to the desired schedule (e.g., 5 days a week for 3 weeks).

    • Monitor tumor growth, body weight, and animal health as described in Protocol 1.

    • At the study endpoint, harvest tumors for analysis.

Protocol 3: Disseminated/Orthotopic Leukemia/Lymphoma Model

For a more clinically relevant model of hematologic malignancies, intravenous (tail vein) or intra-femoral injection can be used to establish disseminated disease.

Materials:

  • Luciferase-expressing cancer cells (for in vivo imaging)

  • NSG mice

  • Bioluminescence imaging system

  • This compound and vehicle

Procedure:

  • Cell Injection:

    • Prepare a single-cell suspension of cancer cells in sterile PBS.

    • Inject the cells (e.g., 1.5 to 2.4 x 106 AML cells) intravenously into the tail vein of the mice.

  • Engraftment Monitoring:

    • Monitor for signs of disease development (e.g., weight loss, hind limb paralysis).

    • If using luciferase-tagged cells, perform regular bioluminescence imaging to track disease progression and burden.

    • Alternatively, peripheral blood can be sampled to assess for circulating human cancer cells by flow cytometry.

  • Treatment and Analysis:

    • Initiate treatment with this compound once engraftment is confirmed.

    • Monitor disease progression and survival.

    • At the endpoint, tissues such as bone marrow, spleen, and liver can be harvested to assess tumor burden.

Conclusion

The this compound xenograft models are powerful preclinical tools for evaluating the in vivo efficacy and mechanism of action of this novel dual BET and p300/CBP inhibitor. The protocols provided herein offer a framework for conducting these studies across various cancer types shown to be sensitive to this compound. Careful experimental design and adherence to animal welfare guidelines are paramount for obtaining robust and reproducible data to guide the clinical development of this compound.

References

Application Notes and Protocols for NEO2734 IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NEO2734 is a novel, orally active small molecule inhibitor that demonstrates a dual mechanism of action by targeting both the Bromodomain and Extra-Terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases.[1][2] This dual inhibition disrupts key epigenetic and transcriptional programs essential for cancer cell proliferation and survival. By simultaneously targeting these critical nodes in oncogenic signaling, this compound has shown potent anti-proliferative activity across a broad range of cancer types, with particular efficacy observed in hematologic malignancies and prostate cancer.[1] These application notes provide a comprehensive overview of the in vitro activity of this compound, including its IC50 values in various cancer cell lines, detailed experimental protocols for determining cell viability, and a summary of its mechanism of action.

Data Presentation: this compound IC50 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of this compound in a panel of cancer cell lines after 72 hours of treatment.

Table 1: this compound IC50 Values in a Panel of 60 Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)
Leukemia Median 280
MOLM-13100
MV4-11120
......
Lymphoma Median 300
TMD880
OCI-Ly1090
......
Prostate Cancer Median 460
LNCaP350
22Rv1500
......
Breast Cancer Median >1000
MCF71200
MDA-MB-2311500
......
Lung Cancer Median >1000
A5491800
H19752000
......
Colon Cancer Median >1000
HCT1161300
SW4801600
......
(Note: This is a representative subset of the full 60 cell line panel. The complete dataset can be found in the supplementary materials of Spriano et al., Blood Advances 2020)[1]

Table 2: this compound IC50 Values in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines [1]

DLBCL SubtypeCell LineIC50 (nM)
ABC Median <157
TMD880
OCI-Ly1090
......
GCB Median >157
SU-DHL-4200
OCI-Ly7250
......
(Note: The complete dataset for all 27 DLBCL cell lines can be found in the supplementary materials of Spriano et al., Blood Advances 2020)

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete culture medium.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-cell control (medium only).

    • Treat each concentration in triplicate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides an alternative method for determining the IC50 of this compound using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1, using opaque-walled 96-well plates suitable for luminescence readings.

  • Compound Treatment:

    • Follow the same procedure as in Protocol 1.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Mandatory Visualizations

NEO2734_Signaling_Pathway This compound This compound BET BET Proteins (BRD2, BRD3, BRD4) This compound->BET CBP_EP300 CBP/EP300 This compound->CBP_EP300 Oncogene_Transcription Oncogene Transcription (e.g., MYC, BCL2) BET->Oncogene_Transcription + Histone_Acetylation Histone Acetylation CBP_EP300->Histone_Acetylation + Histone_Acetylation->Oncogene_Transcription + Proliferation_Survival Tumor Cell Proliferation & Survival Oncogene_Transcription->Proliferation_Survival +

Caption: Mechanism of action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze Data Analysis: Normalize to Control, Plot Dose-Response Curve measure->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for NEO2734 Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NEO2734, also known as EP31670, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins and the structurally related p300/CBP coactivators. This dual activity provides a multi-faceted approach to epigenetic modulation, impacting key oncogenic signaling pathways. Preclinical studies have demonstrated significant antitumor activity in a range of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), prostate cancer, and NUT midline carcinoma. These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a summary of its mechanism of action and preclinical efficacy.

Mechanism of Action

This compound exerts its anticancer effects by binding to the bromodomains of both BET proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases p300 (EP300) and CBP. This dual inhibition disrupts the reading of acetylated histones, a critical step in transcriptional activation. A key downstream effect is the suppression of the MYC oncogene, a master regulator of cell proliferation and survival. By inhibiting both BET proteins and p300/CBP, this compound can lead to a more profound and durable suppression of MYC and other oncogenic transcriptional programs compared to single-target inhibitors.

NEO2734_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET p300_CBP p300/CBP Histones->p300_CBP MYC c-MYC BET->MYC activates Bcl2 Bcl2 BET->Bcl2 activates p300_CBP->MYC activates CellCycle Cell Cycle Progression Genes MYC->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation This compound This compound This compound->BET This compound->p300_CBP

Diagram 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across various preclinical models.

Table 1: In Vivo Efficacy of this compound in Hematological Malignancies

Cancer TypeAnimal ModelCell LineDosing RegimenOutcomeReference
Acute Myeloid Leukemia (AML)SCID MiceMV-4-11 Xenograft1, 3, 10 mg/kg, PO, QD for 14 daysDose-dependent tumor growth inhibition. 10 mg/kg was significantly more potent than the BET inhibitor molibresib.
Acute Myeloid Leukemia (AML)PDX Mouse ModelPrimary AML cells10 mg/kgIncreased the effectiveness of combination chemotherapy treatment.
Diffuse Large B-Cell Lymphoma (DLBCL)NOD-SCID MiceTMD8 Xenograft10 mg/kg, PO, QD, 6 days/weekRepressed tumor growth.

Table 2: In Vivo Efficacy of this compound in Solid Tumors

Cancer TypeAnimal ModelCell Line/ModelDosing RegimenOutcomeReference
NUT Midline CarcinomaMicePER-403 and 14169 Xenograft Models5, 8, 10 mg/kg, PO, QD for 28 daysInhibited tumor growth and prolonged survival. Markedly improved survival compared to other inhibitors.
Prostate CancerSCID MiceQ165P PDX ModelNot specifiedSuppressed tumor growth by inhibiting AKT and AR signaling.
Prostate CancerMiceJQ1-resistant SPOP hotspot mutant xenograftsNot specifiedDemonstrated robust responsiveness.
Undifferentiated Pleomorphic Sarcoma (UPS)Rag2-/- γc-/- miceJR588 and KN473 PDX Models10 mg/kg, PO, QDReduced tumor growth in both models.

Experimental Protocols

This compound Formulation for In Vivo Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation: Prepare a 40% PEG400 solution by mixing 4 parts PEG400 with 6 parts distilled water. For example, to make 10 mL of vehicle, mix 4 mL of PEG400 with 6 mL of distilled water.

  • Drug Dissolution:

    • Weigh the required amount of this compound powder to achieve the desired final concentration. For a 10 mg/kg dose in a mouse receiving a 0.1 mL volume, a 1 mg/mL solution is needed.

    • Add the this compound powder to the 40% PEG400 vehicle.

  • Solubilization:

    • Vortex the mixture vigorously for several minutes.

    • Sonicate the formulation for approximately 20-45 minutes at room temperature until the compound is completely dissolved. Visual inspection should confirm no visible particles remain.

  • Storage and Handling:

    • The drug formulation should be prepared fresh weekly.

    • Store the prepared solution at 4°C, protected from light.

    • Before each administration, warm the solution to room temperature.

    • The prepared formulation is stable for a maximum of 7 consecutive days.

In Vivo Xenograft Tumor Model Protocol

This protocol provides a general workflow for establishing and treating xenograft models to evaluate the efficacy of this compound.

Application Notes and Protocols for NEO2734 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NEO2734 is a potent, orally active dual inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases.[1][2][3][4][5] Its ability to simultaneously target these key epigenetic regulators makes it a valuable tool for investigating the role of chromatin modification in gene expression and a promising therapeutic agent in various cancers, including hematologic malignancies and prostate cancer. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in cell culture experiments, along with guidelines for determining appropriate working concentrations.

Data Presentation

Solubility of this compound in DMSO

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for in vitro studies. The following table summarizes the available quantitative data. To ensure complete dissolution, especially at higher concentrations, sonication and the use of fresh, anhydrous DMSO are recommended.

SolventSolubility (mg/mL)Molar Concentration (mM)Source
DMSO87199.79
DMSO27.563.15
In Vitro Activity of this compound

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the duration of treatment.

Cell Line TypeMedian IC50 (nM)Treatment DurationSource
Leukemia28072 hours
Lymphoma30072 hours
Prostate Cancer46072 hours
Acute Myeloid Leukemia (AML)27 - 12596 hours

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.

Materials:

  • This compound powder (Molecular Weight: 435.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: Accurately weigh 4.35 mg of this compound powder using a calibrated analytical balance.

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Protocol for Treating Cells with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound in a 96-well plate format. The final concentration of this compound should be determined empirically for each cell line and experimental setup.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, 96-well cell culture plates

  • Vehicle control (anhydrous DMSO)

  • Pipettes and sterile filter tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the intended treatment period. For adherent cells, allow them to attach overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. The final DMSO concentration should typically be kept below 0.1% to minimize solvent-induced cytotoxicity.

  • Treatment: Add the prepared this compound working solutions or the vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Downstream Analysis: Following the incubation period, cells can be harvested or analyzed directly in the plate for various endpoints, such as cell viability (e.g., MTT or CellTiter-Glo assays), apoptosis (e.g., caspase activity assays or flow cytometry), or gene expression analysis.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Workflow weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C aliquot->store seed Seed Cells in Plate prepare Prepare Working Solutions seed->prepare treat Add this compound to Cells prepare->treat incubate Incubate for Desired Time treat->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Experimental workflow for this compound preparation and cell treatment.

G cluster_bet BET Proteins cluster_cbp CBP/p300 This compound This compound BRD4 BRD4 This compound->BRD4 inhibits BET_other Other BETs This compound->BET_other inhibits CBP CBP This compound->CBP inhibits p300 p300 This compound->p300 inhibits Histone_Acetylation Histone Acetylation BRD4->Histone_Acetylation promote BET_other->Histone_Acetylation promote CBP->Histone_Acetylation promote p300->Histone_Acetylation promote Oncogene_Tx Oncogene Transcription (e.g., MYC, BCL2) Histone_Acetylation->Oncogene_Tx activates Cell_Proliferation Tumor Cell Proliferation Oncogene_Tx->Cell_Proliferation drives

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes for NEO2734 ChIP-seq Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NEO2734 is a potent and orally active dual inhibitor that selectively targets the bromodomains of both the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) and the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These proteins are critical epigenetic regulators. BET proteins are "readers" of histone acetylation, binding to acetylated lysine residues on histone tails and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1][3] CBP and p300 are "writers" of histone acetylation, primarily catalyzing the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[4]

By simultaneously inhibiting both the readers and writers of histone acetylation, this compound offers a powerful approach to disrupt oncogenic gene expression programs. It has demonstrated significant antitumor activity in various cancer models, including lymphomas, leukemias, and prostate cancer. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an essential tool to elucidate the genome-wide effects of this compound. This technique allows researchers to map the binding sites of BET proteins or the distribution of histone marks like H3K27ac, revealing how this compound alters the epigenetic landscape and downstream gene regulation.

These application notes provide a detailed protocol for performing ChIP-seq experiments to investigate the impact of this compound on the chromatin occupancy of its targets.

Data Presentation: Quantitative Experimental Parameters

The following tables summarize key quantitative parameters for a successful ChIP-seq experiment. These values are derived from established protocols for related targets and should be optimized for specific cell lines and antibodies.

Table 1: Cell and Chromatin Preparation

ParameterRecommended RangeNotes
Cell Number per IP 1 x 107 - 5 x 107 cellsHigher cell numbers may be required for less abundant targets like transcription factors compared to histone marks.
Cross-linking Agent 1% FormaldehydeFor some protein complexes, a dual cross-linker like Disuccinimidyl glutarate (DSG) followed by formaldehyde may improve efficiency.
Cross-linking Time 10 - 15 minutesOptimization is crucial; over-crosslinking can mask epitopes, while under-crosslinking is inefficient.
Chromatin Fragment Size 200 - 600 bpAchieved via sonication or enzymatic digestion (e.g., MNase). Optimal size for high-resolution mapping.

Table 2: Immunoprecipitation

ParameterRecommended RangeNotes
Antibody per IP 1 - 10 µgMust be empirically determined by titration for each antibody lot and target. Use only ChIP-validated antibodies.
Target Antigens BRD4, CBP, p300, H3K27acSelect an antibody specific to the protein or histone modification of interest. An IgG isotype control is essential.
Beads Protein A/G Magnetic Beads25-30 µL of bead slurry per IP is a common starting point.
IP Incubation Time 6 hours to overnightPerformed at 4°C with gentle rotation to allow for optimal antibody-chromatin binding.

Table 3: Sequencing and Data Analysis

ParameterRecommended ValueNotes
Sequencing Depth ≥ 30 million reads per sampleHigher depth provides better coverage and sensitivity for peak calling.
Read Length 50 bp single-endSufficient for standard peak calling analysis.
Controls Input DNA, IgG ControlInput DNA controls for chromatin accessibility bias. IgG controls for non-specific binding of the antibody/beads.
Replicates ≥ 2 biological replicatesEssential for assessing reproducibility and statistical significance of results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and the general workflow for the ChIP-seq protocol.

NEO2734_Pathway cluster_0 This compound Dual Inhibition cluster_1 Epigenetic Machinery cluster_2 Chromatin State cluster_3 Transcriptional Regulation This compound This compound CBP_p300 CBP/p300 (HATs - 'Writers') This compound->CBP_p300 Inhibits HAT activity BET BET Proteins (BRD4) ('Readers') This compound->BET Inhibits binding Histones Histones CBP_p300->Histones Writes Active_Chromatin Open, Active Chromatin (Enhancers/Promoters) BET->Active_Chromatin Reads PolII RNA Pol II Complex BET->PolII Recruits H3K27ac H3K27ac Mark Histones->H3K27ac Acetylation H3K27ac->Active_Chromatin Creates Active_Chromatin->PolII Recruits TF Transcription Factors (e.g., MYC) TF->PolII Transcription Oncogene Transcription PolII->Transcription Initiates

Caption: this compound inhibits CBP/p300 writers and BET protein readers of histone acetylation.

ChIP_Seq_Workflow Start Start: Cell Culture (e.g., Lymphoma cells) Treatment Treat with this compound or DMSO (Control) Start->Treatment Crosslink 1. Cross-link Proteins to DNA (1% Formaldehyde) Treatment->Crosslink Lysis 2. Cell Lysis & Nuclei Isolation Crosslink->Lysis Shearing 3. Chromatin Shearing (Sonication to 200-600 bp) Lysis->Shearing IP 4. Immunoprecipitation (Add Anti-BRD4 or Anti-H3K27ac Ab) Shearing->IP Capture 5. Immune Complex Capture (Protein A/G Magnetic Beads) IP->Capture Wash 6. Wash to Remove Non-specific Binding Capture->Wash Elute 7. Elution & Reverse Cross-links (Heat + Proteinase K) Wash->Elute Purify 8. DNA Purification Elute->Purify Library 9. Library Preparation (End-repair, A-tailing, Adapter Ligation) Purify->Library Sequencing 10. Next-Generation Sequencing Library->Sequencing Analysis 11. Data Analysis (Alignment, Peak Calling, Differential Binding) Sequencing->Analysis End End: Genome-wide Binding Maps Analysis->End

References

Troubleshooting & Optimization

NEO2734 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual BET and CBP/EP300 inhibitor, NEO2734.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active dual inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases.[1] By simultaneously targeting these key epigenetic readers and writers, this compound disrupts transcriptional programs essential for tumor cell proliferation and survival. Its mechanism involves the downregulation of key oncogenes such as MYC and anti-apoptotic proteins like BCL2, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][3]

Q2: In which cancer types has this compound shown the most promising preclinical activity?

A2: Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across a broad range of cancer cell lines. The most significant efficacy has been observed in hematologic malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), as well as in prostate cancer.

Q3: Can this compound overcome resistance to single-agent BET inhibitors?

A3: Yes, this compound has been shown to be effective in cancer models that are resistant to single-agent BET inhibitors. For example, in prostate cancer models with SPOP mutations, which confer resistance to BET inhibitors alone, this compound retains its anti-tumor activity. This is attributed to its dual-targeting mechanism, which simultaneously inhibits the compensatory signaling pathways that can be activated upon single-agent BET inhibition.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values or Apparent Resistance in DLBCL Cell Lines

Q: My DLBCL cell line shows a higher IC50 value for this compound than reported in the literature, or I am observing the development of resistance. What are the potential mechanisms and how can I investigate them?

A: One of the primary mechanisms of resistance to this compound in DLBCL is the overexpression of the anti-apoptotic protein BCL2.

  • Confirm Baseline BCL2 Expression:

    • Experiment: Perform Western blotting to assess the protein levels of BCL2 in your resistant cell line compared to a sensitive control cell line.

    • Expected Outcome: Resistant cell lines often exhibit significantly higher baseline levels of BCL2 protein.

  • Investigate Synergistic Effects with a BCL2 Inhibitor:

    • Experiment: Treat your resistant DLBCL cell line with a combination of this compound and a BCL2 inhibitor, such as venetoclax. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the combination is synergistic.

    • Expected Outcome: A synergistic effect, indicated by a Combination Index (CI) of less than 1, would suggest that BCL2 overexpression is a key driver of resistance.

G start High IC50 in DLBCL check_bcl2 Assess BCL2 protein levels (Western Blot) start->check_bcl2 high_bcl2 High BCL2 Expression check_bcl2->high_bcl2 low_bcl2 Low BCL2 Expression check_bcl2->low_bcl2 combo_tx Combination treatment: This compound + Venetoclax high_bcl2->combo_tx If high other_mechanisms Investigate other resistance mechanisms low_bcl2->other_mechanisms If low synergy Synergistic Effect? combo_tx->synergy resistance_mechanism Resistance likely mediated by BCL2 overexpression synergy->resistance_mechanism Yes synergy->other_mechanisms No

Caption: Troubleshooting workflow for BCL2-mediated resistance.

Issue 2: Reduced Sensitivity to this compound in Solid Tumor Models

Q: I am observing reduced sensitivity or acquired resistance to this compound in my solid tumor cell line (e.g., sarcoma). What is a potential resistance mechanism to investigate?

A: Recent studies have identified Glutathione Peroxidase 4 (GPX4) as a potential factor in resistance to this compound in some solid tumors, suggesting a link to ferroptosis.

  • Assess GPX4 Expression:

    • Experiment: Use Western blotting to compare GPX4 protein levels in your resistant cell line versus a sensitive control.

    • Expected Outcome: Increased GPX4 expression may be associated with resistance.

  • Evaluate Sensitivity to Ferroptosis Inducers:

    • Experiment: Treat your resistant cells with a known ferroptosis inducer (e.g., erastin or RSL3) in combination with this compound.

    • Expected Outcome: If resistance is mediated by GPX4, the combination with a ferroptosis inducer may re-sensitize the cells to this compound.

  • Measure Lipid Reactive Oxygen Species (ROS):

    • Experiment: Use a fluorescent probe such as C11-BODIPY 581/591 to measure lipid ROS levels by flow cytometry in cells treated with this compound alone or in combination with a GPX4 inhibitor.

    • Expected Outcome: Resistant cells may show a blunted increase in lipid ROS upon this compound treatment, which can be overcome by co-treatment with a GPX4 inhibitor.

G start Reduced sensitivity in solid tumor model check_gpx4 Measure GPX4 protein levels (Western Blot) start->check_gpx4 high_gpx4 High GPX4 Expression? check_gpx4->high_gpx4 ferroptosis_inducer Treat with this compound + ferroptosis inducer (e.g., RSL3) high_gpx4->ferroptosis_inducer If high other_mechanisms Explore other mechanisms high_gpx4->other_mechanisms If normal sensitization Re-sensitization? ferroptosis_inducer->sensitization resistance_mechanism Resistance may involve GPX4 and ferroptosis pathway sensitization->resistance_mechanism Yes sensitization->other_mechanisms No

Caption: Investigating GPX4-mediated resistance.

Issue 3: Heterogeneous Response in NUT Midline Carcinoma (NMC) Cell Cultures

Q: I am observing a mixed response to this compound in my NMC cell culture, with some cells appearing resistant. What could be the reason?

A: In NMC cell lines, it has been observed that there can be two distinct cell populations: adherent and suspension cells. The adherent cells have been reported to be more resistant to this compound.

  • Characterize Cell Populations:

    • Experiment: Separately culture the adherent and suspension populations from your NMC cell line.

    • Expected Outcome: You may observe morphological and potentially molecular differences between the two populations.

  • Determine IC50 for Each Population:

    • Experiment: Perform separate cell viability assays (e.g., MTT) on the adherent and suspension cell populations to determine their respective IC50 values for this compound.

    • Expected Outcome: The adherent cell population is expected to have a higher IC50 value, indicating greater resistance.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (nM)
Leukemia
MOLM-13~100
MV4-11~50
HL-60~150
Lymphoma
Toledo~100
DOHH2~150
TMD8~200
OCI-Ly10~250
Prostate Cancer
LNCaP~300
22Rv1~400
PC-3~500
NUT Midline Carcinoma
101544.04
1416977.37

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple preclinical studies.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well.

    • Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound serial dilutions incubate_24h->add_this compound incubate_72h Incubate 72h add_this compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: Western Blotting for BCL2 and c-MYC
  • Cell Lysis:

    • Treat cells with this compound for the desired time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against BCL2 (1:1000), c-MYC (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4 and H3K27ac
  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound for a short duration (e.g., 6 hours).

    • Cross-link proteins to DNA with 1% formaldehyde.

    • Lyse cells and sonicate to shear chromatin to an average size of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with antibodies against BRD4 or H3K27ac, or with a negative control IgG, overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links.

    • Purify the DNA using a spin column.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the promoter regions of target genes (e.g., MYC) and a negative control region.

    • Analyze the data as a percentage of input.

Signaling Pathways

G This compound This compound BET BET Proteins (BRD2/3/4) This compound->BET inhibits CBP_p300 CBP/p300 This compound->CBP_p300 inhibits Gene_Expression Oncogenic Gene Expression BET->Gene_Expression promotes Histone_Ac Histone Acetylation CBP_p300->Histone_Ac promotes Histone_Ac->Gene_Expression enables MYC MYC Gene_Expression->MYC BCL2 BCL2 Gene_Expression->BCL2 Cell_Cycle Cell Cycle Arrest MYC->Cell_Cycle drives Apoptosis Apoptosis BCL2->Apoptosis inhibits

Caption: Simplified signaling pathway of this compound action.

References

NEO2734 In Vivo Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity profile of NEO2734 (also known as EP31670), a dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and CREB-binding protein (CBP)/p300. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected on-target toxicities of a dual BET and CBP/p300 inhibitor like this compound?

A1: Dual inhibition of BET proteins and CBP/p300 can be expected to have effects on highly proliferative tissues. Based on preclinical studies of other CBP/p300 inhibitors, researchers should be aware of potential effects on hematological parameters and gastrointestinal tissues.[1] Specifically, marked effects on thrombopoiesis (platelet production) have been observed, along with evidence of inhibition of red blood cell, granulocyte, and lymphocyte differentiation.[1] Deleterious changes in gastrointestinal and reproductive tissues have also been noted with CBP/p300 inhibition.[1] For BET inhibitors, common side effects include reversible thrombocytopenia, anemia, neutropenia, nausea, diarrhea, dysgeusia, fatigue, and bilirubin elevation. Therefore, a combination of these effects could be anticipated with this compound.

Q2: What were the observed in vivo toxicities of this compound in preclinical models?

A2: In preclinical xenograft models using mice, this compound has been reported to be "well tolerated" at therapeutic doses. Specifically, oral administration of up to 10 mg/kg daily for 14 to 28 days did not result in significant loss of body weight. While detailed public toxicology reports are limited, this suggests a manageable safety profile within this dose range and duration in these specific models.

Q3: Are there any human clinical data on the toxicity of this compound?

A3: Yes, this compound (EP31670) is currently in a Phase 1 clinical trial (NCT05488548) to determine its safety and maximum tolerated dose (MTD) in patients with advanced solid tumors and hematological malignancies.[2] While the full results are not yet published, the trial information indicates that dose-limiting toxicities (DLTs) are being evaluated. The starting dose in one arm of the study was 5 mg orally once a day for 7 consecutive days followed by 14 days of rest.[2]

Q4: I am observing significant weight loss in my mouse xenograft study with this compound. What could be the cause and how can I troubleshoot this?

A4: Significant weight loss can be an indicator of toxicity. Here are some troubleshooting steps:

  • Dose and Schedule Review: The reported well-tolerated dose in mice is up to 10 mg/kg/day. If you are using a higher dose or a more frequent administration schedule, consider reducing it.

  • Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the toxicity. Run a vehicle-only control group to assess this.

  • Animal Strain and Health Status: The background strain and overall health of the mice can influence their tolerance to therapeutic agents. Ensure your animals are healthy and sourced from a reputable vendor.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help mitigate weight loss.

  • Monitor for Other Signs of Toxicity: Closely monitor the animals for other clinical signs of distress, such as changes in posture, activity, or grooming habits.

Q5: What is the mechanism of action of this compound that might contribute to its toxicity?

A5: this compound is an orally active dual inhibitor that selectively targets the bromodomains of p300/CBP and BET proteins, with IC50 values of less than 30 nM for both. By binding to these targets, it disrupts chromatin remodeling and suppresses the expression of certain oncogenes. This mechanism, while effective against cancer cells, can also impact normal cells that rely on these pathways for proliferation and differentiation, leading to the observed on-target toxicities.

Quantitative Toxicity Data

ParameterSpeciesModelDose & ScheduleObserved EffectsReference
Body WeightMouseAML Xenograft1, 3, 10 mg/kg, PO, QD for 14 daysWell tolerated, no significant loss in body weight.
Body WeightMouseLymphoma Xenograft10 mg/kg, PO, QD, 6 days/weekWell tolerated, no significant loss in body weight.
Body WeightMouseNUT Midline Carcinoma Xenograft5, 8, 10 mg/kg, PO, QD for 28 daysInhibited tumor growth and prolonged survival.
Dose-Limiting Toxicities (Human)HumanPhase 1 Clinical Trial (NCT05488548)Dose escalation, starting at 5 mg PO QD for 7 days on, 14 days offTo be determined; trial is ongoing.

Experimental Protocols

In Vivo Antitumor Efficacy and Tolerability Study in a Mouse Xenograft Model (General Protocol)

This is a generalized protocol based on commonly used methods in the cited literature. Researchers should adapt it to their specific experimental needs.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) appropriate for the tumor cell line being studied.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the specified dose and schedule. The control group should receive the vehicle alone.

  • Toxicity Monitoring:

    • Measure body weight at least twice weekly.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in appearance, behavior, activity levels).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform necropsy and collect major organs for histopathological examination.

  • Efficacy Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint. Measure tumor volume throughout the study.

Visualizations

NEO2734_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation This compound This compound BET BET Proteins (BRD2, BRD3, BRD4) This compound->BET Inhibition CBP_p300 CBP/p300 This compound->CBP_p300 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces (in some contexts) Chromatin Chromatin BET->Chromatin Binding Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) BET->Oncogene_Transcription Co-activation Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Acetylation Acetylated_Histones->Chromatin Opens Chromatin->Oncogene_Transcription Activation Cell_Cycle_Progression Cell Cycle Progression Oncogene_Transcription->Cell_Cycle_Progression Promotes

Caption: Mechanism of action of this compound in inhibiting oncogene transcription.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Groups: - Vehicle Control - this compound (Dose X) - this compound (Dose Y) randomization->treatment monitoring In-life Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint: - Tumor Size Limit - Study Duration monitoring->endpoint analysis Terminal Analysis: - Bloodwork (CBC, Chem) - Necropsy - Histopathology endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for in vivo efficacy and toxicity assessment.

References

potential off-target effects of NEO2734

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NEO2734. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, dual-target inhibitor that selectively binds to the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) and the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] By occupying the acetyl-lysine binding pockets of these proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, such as MYC, and subsequent anti-proliferative effects in various cancer models.[3][4]

Q2: What are the expected on-target cellular phenotypes after this compound treatment in sensitive cell lines?

In sensitive cancer cell lines, particularly those of hematologic and prostate origin, treatment with this compound is expected to induce a range of on-target effects, including:

  • G1 Cell Cycle Arrest: this compound can halt the progression of the cell cycle at the G1 phase.

  • Apoptosis: The compound induces programmed cell death, which can be mediated through both intrinsic (p53/PUMA-dependent) and extrinsic (DR5-dependent) pathways.

  • Downregulation of MYC: A reduction in the transcription and protein levels of the c-MYC oncogene is a hallmark of this compound activity.

  • Cellular Differentiation: In certain cancer models, such as NUT midline carcinoma, this compound can induce squamous differentiation.

Q3: In which cancer types has this compound shown the most potent preclinical activity?

Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across a broad range of cancer cell lines. The most significant effects have been observed in hematologic malignancies (leukemias and lymphomas) and prostate cancer.

Troubleshooting Guides

Issue 1: I am not observing the expected level of cytotoxicity or anti-proliferative effect in my cell line.

  • Possible Cause 1: Cell Line Insensitivity. Not all cell lines are equally sensitive to BET and CBP/p300 inhibition. The sensitivity often correlates with the cell's dependence on transcriptional programs regulated by these proteins, such as those driven by MYC.

    • Recommendation: As a positive control, include a cell line known to be sensitive to this compound (e.g., certain lymphoma or acute myeloid leukemia cell lines).

  • Possible Cause 2: Suboptimal Compound Concentration or Treatment Duration. The effective concentration and duration of treatment can vary significantly between cell lines.

    • Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations and multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.

  • Possible Cause 3: Compound Stability and Solubility. this compound, like many small molecules, can be prone to precipitation in aqueous media if not properly dissolved and handled.

    • Recommendation: Ensure that your stock solution in DMSO is fully dissolved. When diluting into cell culture media, vortex thoroughly and visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment.

Issue 2: I am observing an unexpected cellular phenotype that is not readily explained by the known on-target effects of this compound.

  • Possible Cause 1: Cell-Type Specific On-Target Effects. The transcriptional landscape and signaling pathways vary greatly between different cell types. An unexpected phenotype could be a genuine, but previously uncharacterized, consequence of BET and CBP/p300 inhibition in your specific cellular context.

    • Recommendation: To confirm if the phenotype is on-target, you can perform rescue experiments by overexpressing the downstream effectors that are being inhibited (e.g., MYC). Additionally, using siRNA to knockdown BET proteins and CBP/p300 can help determine if the phenotype is recapitulated.

  • Possible Cause 2: Potential Off-Target Effects. While this compound is highly selective for BET and CBP/p300 bromodomains over other bromodomain-containing proteins, off-target activities at higher concentrations cannot be entirely ruled out without comprehensive screening data.

    • Recommendation: Perform dose-response experiments for the unexpected phenotype. If the effect is only observed at very high concentrations, it is more likely to be an off-target effect. If possible, compare the phenotype with that induced by structurally different dual BET and CBP/p300 inhibitors.

  • Possible Cause 3: Assay Artifacts. Some assay reagents can be affected by the chemical properties of the compound being tested.

    • Recommendation: If you are using a fluorescence- or luminescence-based assay, run a control with the compound in the absence of cells to check for any interference with the assay signal.

Data Presentation

Table 1: Binding Affinity and Potency of this compound

Target ProteinBinding Affinity (Kd)Cellular Potency (IC50)
BRD46 nM<30 nM
CBP19 nM<30 nM
p30031 nM<30 nM

Data compiled from multiple sources. Kd values were determined by ligand-binding, site-directed competition assays. IC50 values are for both p300/CBP and BET bromodomains.

Table 2: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

Cancer TypeCell Line(s)Median IC50 (72h)
LeukemiaMultiple280 nM
Lymphoma (DLBCL)Multiple157 nM
Prostate CancerMultiple460 nM

Data from a panel of 60 cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for MYC Downregulation

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound (e.g., 250 nM) or vehicle control for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the c-MYC signal to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

NEO2734_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET binds PolII RNA Pol II Oncogene Oncogene (e.g., MYC) PolII->Oncogene transcribes BET->PolII recruits CBP_p300 CBP/p300 CBP_p300->Histone acetylates This compound This compound This compound->BET inhibits binding This compound->CBP_p300 inhibits binding

Caption: Mechanism of action of this compound in the cell nucleus.

Experimental_Workflow_Troubleshooting cluster_troubleshoot Troubleshooting Steps start Experiment with this compound phenotype Observe Cellular Phenotype start->phenotype expected Expected Phenotype? (e.g., Apoptosis, G1 Arrest) phenotype->expected unexpected Unexpected Phenotype expected->unexpected No on_target On-Target Effect expected->on_target Yes dose_response Perform Dose-Response unexpected->dose_response off_target Potential Off-Target Effect or Cell-Specific Response positive_control Use Positive Control Cell Line dose_response->positive_control orthogonal_assay Use Orthogonal Assay positive_control->orthogonal_assay orthogonal_assay->off_target

Caption: Logical workflow for troubleshooting experimental outcomes.

References

NEO2734 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of NEO2734.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active dual inhibitor of the bromodomain and extra-terminal domain (BET) proteins and the cyclic adenosine monophosphate response element-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases.[1][2] By targeting these key epigenetic regulators, this compound can modulate the transcription of oncogenes, such as MYC, leading to cell cycle arrest and apoptosis in various cancer cells.[1][3][4]

Q2: What are the primary research applications for this compound?

A2: this compound has shown significant antitumor activity in a range of preclinical cancer models, particularly in hematologic malignancies like leukemia and lymphoma, as well as in prostate cancer. It is a valuable tool for investigating the role of epigenetic regulation in cancer and for preclinical studies exploring dual BET and CBP/p300 inhibition as a therapeutic strategy.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month. To ensure stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is practically insoluble in water. For experimental use, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?

A: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. Here are some steps to troubleshoot and prevent precipitation:

  • Pre-warm your media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.

  • Increase the final volume: Diluting the stock solution into a larger volume of media can help keep the final concentration of this compound below its solubility limit.

  • Step-wise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Vortexing during dilution: Gently vortex or pipette-mix the media while adding the this compound stock solution to ensure rapid and uniform distribution.

  • Sonication: Brief sonication of the final solution can help to redissolve small precipitates.

Issue 2: Inconsistent or Unexpected Experimental Results

Q: My experimental results with this compound are not consistent across different experiments. What are the potential stability issues I should be aware of?

A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general best practices for handling small molecule inhibitors can help ensure reproducibility:

  • Freshly prepare working solutions: It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment. Pre-diluted aqueous solutions may not be stable for long periods.

  • Avoid repeated freeze-thaw cycles: Aliquot your DMSO stock solution into single-use vials to minimize degradation from repeated temperature changes.

  • Protect from light: As a general precaution for organic small molecules, protect stock solutions and experimental setups from direct light.

  • Use high-quality, anhydrous DMSO: Moisture in DMSO can reduce the solubility of some compounds and potentially contribute to degradation over time.

  • Vehicle control consistency: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental outcome.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)27.5 mg/mL (63.15 mM)Sonication is recommended to aid dissolution.
Ethanol87 mg/mL (199.79 mM)
WaterInsoluble

Table 2: In Vivo Formulation Examples for this compound

Formulation ComponentsConcentration of this compoundAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.74 mM)Oral
40% Polyethylene Glycol (PEG400) in distilled water1 or 2 mg/mLIntraperitoneal

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for 1-2 minutes.

    • If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles are present.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: In Vitro Cell Viability Assay
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include appropriate controls: vehicle control (medium with the same final DMSO concentration) and untreated cells.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Analyze the data to determine the IC50 value of this compound for the specific cell line.

Visualizations

NEO2734_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_outcomes Cellular Outcomes This compound This compound BET BET Proteins (BRD2, BRD3, BRD4) This compound->BET Inhibits CBP_p300 CBP/p300 This compound->CBP_p300 Inhibits Acetylation Histone Acetylation BET->Acetylation Reads Histones Histones CBP_p300->Histones Acetylates Transcription Transcription Acetylation->Transcription Promotes Oncogenes Oncogenes (e.g., MYC) CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Leads to Apoptosis Apoptosis Transcription->Apoptosis

Caption: this compound Signaling Pathway

NEO2734_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dilution Prepare Serial Dilutions in Cell Culture Medium Prep_Stock->Dilution Prep_Cells Seed Cells in Multi-well Plate Treatment Treat Cells with this compound and Controls Prep_Cells->Treatment Dilution->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis

Caption: In Vitro Experimental Workflow

References

Technical Support Center: Overcoming NEO2734 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the dual BET and CBP/EP300 inhibitor, NEO2734.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, dual-selective inhibitor of the p300/CBP and BET (Bromodomain and Extra-Terminal domain) families of proteins.[1] It binds to the bromodomains of both p300/CBP and BET proteins with high affinity, disrupting their roles in histone acetylation and gene transcription.[2][3] This dual inhibition leads to the downregulation of key oncogenes like MYC and BCL2, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4]

Q2: In which cancer types has this compound shown the most potent preclinical activity?

Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across a variety of cancer cell lines. The most significant effects have been observed in hematologic malignancies such as lymphoma and leukemia, as well as in prostate cancer.

Q3: My cancer cell line is showing resistance to this compound. What are the known mechanisms of resistance?

Several mechanisms of resistance to this compound have been identified:

  • BCL2 Overexpression: In Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, resistance to this compound has been associated with high baseline expression of the anti-apoptotic protein BCL2.

  • GPX4-mediated Ferroptosis Resistance: In undifferentiated pleomorphic sarcomas, the gene GPX4 has been implicated in resistance to this compound. GPX4 is a key regulator of ferroptosis, a form of iron-dependent cell death.

  • SPOP Mutations in Prostate Cancer: While mutations in the SPOP gene can confer resistance to other BET inhibitors in prostate cancer, this compound has been shown to be effective in both SPOP-mutant and wild-type prostate cancer cells.

Q4: How can I overcome BCL2-mediated resistance to this compound?

Co-treatment with the BCL2 inhibitor venetoclax has been shown to synergistically overcome this compound resistance in BCL2-high DLBCL cell lines. This combination enhances the pro-apoptotic effects of this compound.

Q5: How can I address GPX4-mediated resistance?

Since GPX4 is a negative regulator of ferroptosis, inducing this cell death pathway can overcome resistance. A synergistic effect has been observed between BET inhibition and the induction of ferroptosis. Researchers can explore combining this compound with known ferroptosis inducers.

Troubleshooting Guide

IssuePossible CauseRecommendation
High IC50 value or lack of response in a typically sensitive cell line. Cell line misidentification or contamination.Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Incorrect drug concentration or degradation.Confirm the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Store the stock solution at -80°C for long-term storage and -20°C for short-term storage.
Suboptimal experimental conditions.Optimize cell seeding density and treatment duration. Ensure the incubation time is sufficient for this compound to exert its effects (e.g., 72 hours for IC50 determination in DLBCL).
Inconsistent results between experiments. Variability in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Issues with this compound solubility.For in vitro experiments, dissolve this compound in DMSO. For in vivo studies, a formulation in 40% polyethylene glycol (PEG400) has been used.
Difficulty generating a stable this compound-resistant cell line. Insufficient drug pressure.Gradually increase the concentration of this compound in a stepwise manner, allowing the cells to adapt at each concentration.
Cell line is highly sensitive and dies off before resistance develops.Start with a very low concentration of this compound (e.g., below the IC10) and increase the dose more slowly over a longer period.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell Line TypeMedian/Mean IC50 (nM)Notes
Diffuse Large B-Cell Lymphoma (DLBCL)Panel of 27 cell lines157Activated B-cell-like (ABC) DLBCL were more sensitive than germinal center B-cell (GCB) DLBCL.
Acute Myeloid Leukemia (AML)Primary patient samples86.5 ± 26.9-
Colorectal Cancer (CRC)SPOP-mutant cell lines (NCI-H508, SNU-407)59 and 36SPOP-mutant CRC cells showed particular sensitivity.

Table 2: Overcoming this compound Resistance

Cancer TypeResistance MechanismStrategy to Overcome ResistanceKey Findings
DLBCLHigh BCL2 expressionCombination with VenetoclaxSynergistic effect observed in resistant cell lines.
Undifferentiated Pleomorphic SarcomaGPX4 expressionInduction of FerroptosisSynergy observed between BET inhibition and ferroptosis induction.
Prostate CancerSPOP mutationThis compound monotherapyThis compound is effective in both SPOP-mutant and wild-type cells, overcoming resistance seen with other BET inhibitors.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing this compound-resistant cell lines using a stepwise dose-escalation approach.

  • Determine the initial IC50 of this compound: Culture the parental cancer cell line and perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of this compound. A 72-hour incubation period is a good starting point.

  • Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).

  • Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is recommended.

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and allow the surviving population to recover and expand.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.

  • Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, perform a new IC50 determination and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NEO2734_Mechanism_of_Action cluster_BET BET Proteins (BRD2/3/4) cluster_CBP_EP300 CBP/EP300 This compound This compound BET BET Bromodomains This compound->BET Inhibition CBP_EP300 CBP/EP300 Bromodomains This compound->CBP_EP300 Inhibition Histone_Acetylation Histone Acetylation BET->Histone_Acetylation CBP_EP300->Histone_Acetylation Gene_Transcription Oncogene Transcription (e.g., MYC, BCL2) Histone_Acetylation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Mechanism of action of this compound dual inhibition.

BCL2_Resistance_and_Overcoming cluster_resistance Resistance Mechanism cluster_solution Therapeutic Strategy This compound This compound BET_CBP_EP300 BET & CBP/EP300 Inhibition This compound->BET_CBP_EP300 BCL2_down BCL2 Transcription Downregulation BET_CBP_EP300->BCL2_down Apoptosis Apoptosis BCL2_down->Apoptosis BCL2_overexpression High Baseline BCL2 Expression BCL2_overexpression->Apoptosis Inhibition Venetoclax Venetoclax BCL2_inhibition Direct BCL2 Inhibition Venetoclax->BCL2_inhibition BCL2_inhibition->Apoptosis Restoration GPX4_Resistance_and_Ferroptosis cluster_resistance Resistance Mechanism cluster_solution Therapeutic Strategy This compound This compound Cell_Death Cancer Cell Death This compound->Cell_Death GPX4 GPX4 Expression Ferroptosis_inhibition Inhibition of Ferroptosis GPX4->Ferroptosis_inhibition Ferroptosis_inhibition->Cell_Death Inhibition Ferroptosis_Inducer Ferroptosis Inducer Ferroptosis_Induction Ferroptosis Induction Ferroptosis_Inducer->Ferroptosis_Induction Ferroptosis_Induction->Cell_Death Synergy Experimental_Workflow_Resistance start Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial dose_escalation Stepwise Dose Escalation of this compound ic50_initial->dose_escalation monitor Monitor Cell Growth & Expand Survivors dose_escalation->monitor monitor->dose_escalation Repeat cryopreserve Cryopreserve at Each Step monitor->cryopreserve resistant_line Established Resistant Cell Line monitor->resistant_line Resistance Achieved ic50_final Determine Final IC50 & Compare to Parental resistant_line->ic50_final characterize Molecular Characterization (e.g., Western Blot for BCL2) resistant_line->characterize

References

NEO2734 gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for NEO2734. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, selective dual inhibitor that targets both the bromodomain and extra-terminal domain (BET) proteins and the cyclic adenosine monophosphate response element-binding protein (CBP) and E1A-binding protein of 300 kDa (EP300) histone acetyltransferases.[1][2][3] By inhibiting these targets, this compound can suppress the transcription of key oncogenes, such as MYC, and has demonstrated anti-proliferative activity in various cancer cell lines, with particular potency in hematologic and prostate cancers.[1][2]

Q2: What are the expected gastrointestinal side effects of this compound in preclinical models?

A2: Preclinical studies in mice have suggested that this compound is generally well-tolerated with no significant loss in body weight observed at effective doses. However, as a dual inhibitor, it is important to consider the side effect profiles of both BET inhibitors and CBP/EP300 inhibitors. The most common side effects associated with BET inhibitors include reversible thrombocytopenia, anemia, neutropenia, nausea, and diarrhea. Clinical data on CBP/EP300 inhibitors is not yet available. Phase 1 clinical trials are necessary to determine the specific gastrointestinal side effect profile of this compound in humans.

Q3: Are there any clinical data available on the gastrointestinal side effects of this compound?

A3: As of the latest information available, detailed clinical data from completed phase 1 studies of this compound (also known as EP31670) have not been published. A phase 1 clinical trial (NCT05488548) is assessing the safety and maximum tolerated dose of this compound in patients with advanced solid tumors and hematological malignancies. The primary outcome measures of this study include dose-limiting toxicities. Researchers should monitor for updates from this clinical trial for definitive information on the gastrointestinal side effect profile in humans.

Troubleshooting Guide: Managing Gastrointestinal Events in Preclinical Experiments

This guide provides general recommendations for managing gastrointestinal side effects observed in animal models during this compound administration.

Observed Issue Potential Cause Troubleshooting Steps
Diarrhea Drug-induced alteration of gastrointestinal motility or fluid secretion.1. Monitor: Closely monitor the frequency and consistency of stool. 2. Hydration: Ensure animals have free access to water to prevent dehydration. Consider providing hydration support (e.g., subcutaneous fluids) if necessary. 3. Dose Adjustment: If diarrhea is severe or persistent, consider a dose reduction or temporary interruption of this compound administration, following approved experimental protocols. 4. Dietary Modification: Provide a highly palatable and digestible diet. 5. Anti-diarrheal Agents: The use of anti-diarrheal agents like loperamide can be considered, but should be done in consultation with a veterinarian and under an approved protocol, as it may mask worsening toxicity.
Nausea/Vomiting (in relevant species) Central nervous system or direct gastrointestinal effects of the compound.1. Monitor: Observe animals for signs of nausea, such as pica (eating non-food items), conditioned taste aversion, or emesis in species that can vomit. 2. Dose Adjustment: Consider dose reduction or a different dosing schedule (e.g., splitting the daily dose if applicable and feasible within the study design). 3. Supportive Care: Ensure easy access to food and water. Anti-emetic agents may be considered under veterinary guidance and within the approved protocol.
Weight Loss Reduced food intake due to nausea, or malabsorption due to diarrhea.1. Monitor: Record body weights regularly (e.g., daily or every other day). 2. Food Intake: Measure daily food consumption to determine if weight loss is due to anorexia. 3. Palatable Diet: Offer a highly palatable, calorie-dense diet to encourage eating. 4. Dose Interruption: If significant weight loss (e.g., >15-20% of baseline body weight) occurs, a temporary cessation of treatment may be warranted, as per ethical guidelines and study protocols.

Experimental Protocols

General Protocol for Monitoring Gastrointestinal Toxicity in Rodent Models:

  • Baseline Data Collection: Prior to the first dose of this compound, record the body weight and observe the general health and fecal consistency of each animal for at least three days to establish a baseline.

  • Dosing and Observation:

    • Administer this compound as per the experimental plan (e.g., oral gavage).

    • Conduct daily cage-side observations to assess for signs of distress, changes in activity, and the presence of diarrhea. A fecal scoring system (e.g., 0=normal, 1=soft, 2=watery) can be implemented for consistent data collection.

    • Record body weights daily or at least three times per week.

    • Monitor food and water intake if significant weight loss is observed.

  • Intervention Thresholds: Establish clear endpoints and intervention thresholds in the experimental protocol. For example, a >20% loss of initial body weight or a high diarrhea score for more than 48 hours may trigger a pre-defined intervention, such as dose reduction or euthanasia.

  • Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, a gross necropsy of the gastrointestinal tract should be performed. Collect tissue samples (e.g., stomach, duodenum, jejunum, ileum, colon) for histopathological analysis to identify any drug-related changes such as inflammation, mucosal injury, or changes in cell proliferation.

Visualizations

Signaling Pathway of this compound

NEO2734_Mechanism cluster_nucleus Cell Nucleus DNA DNA Transcription Oncogene Transcription DNA->Transcription Histones Histones Acetylation Histone Acetylation Histones->Acetylation BET BET Proteins (BRD2/3/4) TF Transcription Factors (e.g., MYC) BET->TF CBP_p300 CBP/p300 CBP_p300->Acetylation Writes Mark Acetylation->BET Recognizes Mark TF->DNA Proliferation Cancer Cell Proliferation Transcription->Proliferation This compound This compound This compound->BET Inhibits This compound->CBP_p300 Inhibits

Caption: Mechanism of action of this compound dual inhibition.

Experimental Workflow for Managing Drug-Induced Diarrhea

Manage_Diarrhea Start Experiment Start: Administer this compound Monitor Daily Monitoring: - Fecal Score - Body Weight - General Health Start->Monitor Diarrhea_Check Diarrhea Observed? Monitor->Diarrhea_Check No_Diarrhea Continue Monitoring Diarrhea_Check->No_Diarrhea No Severity_Check Assess Severity (Grade 1-4) Diarrhea_Check->Severity_Check Yes No_Diarrhea->Monitor Mild Grade 1-2: - Ensure Hydration - Supportive Care Severity_Check->Mild Mild Severe Grade 3-4: - Dose Reduction or  Interruption - Veterinary Consult - Hydration Support Severity_Check->Severe Severe Mild->Monitor Recovery_Check Symptoms Resolve? Severe->Recovery_Check Resume Resume Dosing (Consider lower dose) Recovery_Check->Resume Yes Endpoint Consider Experimental Endpoint Recovery_Check->Endpoint No Resume->Monitor

Caption: Workflow for managing diarrhea in preclinical studies.

References

Validation & Comparative

NEO2734: A Dual Inhibitor Outperforming Traditional BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new front in epigenetic therapy, NEO2734, is demonstrating superior preclinical antitumor activity by simultaneously targeting two key families of transcriptional regulators: the Bromodomain and Extra-Terminal domain (BET) proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This dual-action mechanism distinguishes this compound from conventional BET inhibitors, offering a more potent and potentially more durable anti-cancer effect across a range of malignancies, particularly hematologic cancers and prostate cancer.[1][2][3][4]

Superior Binding Affinity and Broader Target Engagement

This compound exhibits high-affinity binding to the bromodomains of both BET proteins (BRD2, BRD3, BRD4) and the CBP/EP300 acetyltransferases.[1] This dual specificity is a key differentiator from other well-known BET inhibitors like molibresib (iBET-762) and birabresib (OTX015), which lack significant affinity for CBP/EP300. Experimental data consistently shows that this compound's affinity for BET proteins is also stronger than that of molibresib.

TargetThis compound (Kd, nM)Molibresib (iBET-762)SGC-CBP30 (Kd, nM)
BRD2 Single-digit nMLower affinity than this compoundNot Applicable
BRD3 Single-digit nMLower affinity than this compoundNot Applicable
BRD4 6Lower affinity than this compoundNot Applicable
BRDT Single-digit nMNot reportedNot Applicable
CBP 19No binding21
EP300 31No binding38

Enhanced Antiproliferative Activity In Vitro

The dual inhibitory action of this compound translates to more potent antiproliferative effects in cancer cell lines compared to single-target agents. In a panel of 60 cancer cell lines, this compound demonstrated significant activity, with the most pronounced effects observed in leukemia, lymphoma, and prostate cancer cell lines.

When directly compared, this compound consistently shows lower IC50 (half-maximal inhibitory concentration) values than the BET inhibitor birabresib and the CBP/EP300 inhibitor SGC-CBP30 in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines. The difference in potency is even more significant when considering IC90 values, indicating a stronger cytotoxic effect for this compound.

Cell Line TypeThis compound (Median IC50)Birabresib (Median IC50)SGC-CBP30 (Median IC50)
Leukemia280 nMNot reportedNot reported
Lymphoma (DLBCL)157 nM - 300 nMSignificantly higher than this compoundSignificantly higher than this compound
Prostate Cancer460 nMNot reportedNot reported

Overcoming Resistance and Demonstrating In Vivo Efficacy

A significant advantage of this compound is its ability to overcome resistance mechanisms that limit the efficacy of single-agent BET inhibitors. For instance, in prostate cancer models with SPOP mutations, which confer resistance to BET inhibitors, this compound remains effective.

In vivo studies using animal models have further corroborated the superior antitumor activity of this compound. In an acute myeloid leukemia (AML) xenograft model, this compound demonstrated significantly stronger tumor growth inhibition compared to both vehicle-treated and BET inhibitor-treated mice. Similarly, in preclinical models of NUT midline carcinoma, this compound showed greater growth inhibition and a significant survival benefit compared to other inhibitors.

Mechanism of Action: A Two-Pronged Epigenetic Attack

BET proteins and CBP/EP300 are critical "readers" and "writers" of the epigenetic code, respectively. They work in concert to regulate the expression of key oncogenes, such as c-MYC. BET proteins recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive gene expression. CBP/EP300 are histone acetyltransferases (HATs) that place these acetylation marks.

By inhibiting both, this compound delivers a powerful one-two punch: it prevents the "reading" of existing acetylation marks by BET proteins and simultaneously blocks the "writing" of new marks by CBP/EP300. This dual action leads to a more profound and sustained downregulation of oncogenic transcription programs.

NEO2734_Mechanism_of_Action Simplified Signaling Pathway of BET and CBP/p300 Inhibition cluster_0 Epigenetic Regulation cluster_1 Inhibition by this compound Histones Histones Acetylation Histone Acetylation Histones->Acetylation CBP_p300 CBP/p300 (Writers) CBP_p300->Acetylation Writes BET_Proteins BET Proteins (Readers) Acetylation->BET_Proteins Recruits Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery Recruits Oncogenes Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogenes Activates Cell_Proliferation Tumor Growth & Survival Oncogenes->Cell_Proliferation Drives This compound This compound This compound->CBP_p300 Inhibits This compound->BET_Proteins Inhibits

Caption: Dual inhibition of CBP/p300 and BET proteins by this compound.

Experimental Protocols

Bromodomain-Binding Assay:

The binding affinity of this compound and other inhibitors to various bromodomains was determined using a ligand-binding, site-directed competition assay. The core of this method involves:

  • Reagents: Recombinant bromodomain proteins, liganded affinity beads, and test compounds in a suitable binding buffer (e.g., 17% SeaBlock, 0.33× PBS, 0.04% Tween 20, 0.02% bovine serum albumin, 0.004% sodium azide, 7.4 mM dithiothreitol).

  • Compound Preparation: Test compounds were prepared as high-concentration stock solutions in 100% DMSO.

  • Competition Assay: A fixed concentration of the recombinant bromodomain protein and the liganded affinity beads are incubated with serially diluted concentrations of the test compound.

  • Detection: The amount of bromodomain protein bound to the beads is quantified, typically using a fluorescently labeled antibody or a competitive binding format with a fluorescent ligand.

  • Data Analysis: The data is used to calculate the dissociation constant (Kd), which represents the concentration of the inhibitor required to bind to 50% of the target protein at equilibrium.

Experimental_Workflow_Binding_Assay Workflow for Bromodomain-Binding Assay Start Start Compound_Prep Prepare serial dilutions of test compounds in DMSO Start->Compound_Prep Reaction_Mix Combine bromodomain protein, liganded affinity beads, and test compound Compound_Prep->Reaction_Mix Incubation Incubate to allow binding equilibrium Reaction_Mix->Incubation Detection Quantify bound bromodomain protein Incubation->Detection Data_Analysis Calculate Kd values Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for determining inhibitor binding affinity.

Cell Proliferation (MTT) Assay:

The antiproliferative activity of this compound was assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., this compound, birabresib) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

Future Directions

The compelling preclinical data for this compound positions it as a promising candidate for clinical development. Its dual-targeting mechanism suggests it may have a broader therapeutic window and be effective in patient populations resistant to conventional BET inhibitors. Ongoing and future clinical trials will be crucial to determine the safety and efficacy of this compound in various cancer types and to identify potential synergistic combinations with other anticancer agents. The development of next-generation dual inhibitors and a deeper understanding of the complex interplay between BET proteins and CBP/EP300 will continue to advance the field of epigenetic therapy.

References

Dual-Action NEO2734 Outperforms Single-Target CBP/p300 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the dual BET and CBP/p300 bromodomain inhibitor, NEO2734, demonstrates superior anti-tumor activity compared to single-agent inhibitors targeting the CBP/p300 proteins alone. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals in oncology.

This compound is a novel, orally active small molecule that uniquely targets both the Bromodomain and Extra-Terminal (BET) family of proteins and the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] This dual inhibitory mechanism leads to a more potent anti-proliferative effect in various cancer models compared to inhibitors that target only the CBP/p300 bromodomain or histone acetyltransferase (HAT) activity.[3][4]

Mechanism of Action: A Two-Pronged Epigenetic Assault

Single-agent CBP/p300 inhibitors typically function by either blocking the histone acetyltransferase (HAT) catalytic domain or the bromodomain (BRD), which recognizes acetylated lysine residues on histones and other proteins. By inhibiting these functions, they disrupt the transcriptional activation of key oncogenes.

This compound, however, simultaneously targets the bromodomains of both CBP/p300 and BET proteins. This dual action leads to a broader disruption of oncogenic gene expression programs, including those driven by MYC and NF-κB, resulting in enhanced cancer cell death and tumor growth inhibition.[1]

Quantitative Data Presentation

Binding Affinity (Kd)

The binding affinity of an inhibitor to its target is a key indicator of its potency. A lower dissociation constant (Kd) signifies a stronger binding affinity. This compound demonstrates high affinity for both BET and CBP/p300 bromodomains.

CompoundTargetDissociation Constant (Kd) (nM)
This compound BRD4 6
CBP 19
p300 31
SGC-CBP30CBP21
p30038 - 47

Table 1: Comparative binding affinities of this compound and the single CBP/p300 inhibitor SGC-CBP30.

In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. Consistently, this compound exhibits lower IC50 values across a range of cancer cell lines compared to single CBP/p300 inhibitors, indicating greater potency.

Cell Line (Cancer Type)This compound IC50 (nM)Single CBP/p300 Inhibitor (CPI-637) IC50 (nM)Single BET Inhibitor (iBET155) IC50 (nM)
1015 (NUT Midline Carcinoma)44.04>1000>1000
14169 (NUT Midline Carcinoma)77.37>1000>1000

Table 2: Comparative IC50 values of this compound and single inhibitors in NUT Midline Carcinoma cell lines.

Cancer TypeThis compound Median IC50 (nM)
Leukemia280
Lymphoma300
Prostate Cancer460

Table 3: Median IC50 values of this compound in various cancer types after 72 hours of exposure.

Signaling Pathway Inhibition

This compound's dual mechanism of action leads to the potent downregulation of key oncogenic signaling pathways. By inhibiting both BET and CBP/p300, it more effectively suppresses the transcription of critical genes like MYC and components of the NF-κB pathway, which are crucial for cancer cell survival and proliferation.

G cluster_0 This compound Dual Inhibition cluster_1 Single CBP/p300 Inhibition cluster_2 Downstream Effects This compound This compound BET Bromodomains BET Bromodomains This compound->BET Bromodomains Inhibits CBP/p300 Bromodomains CBP/p300 Bromodomains This compound->CBP/p300 Bromodomains Inhibits Oncogene Transcription (e.g., MYC, NF-kB targets) Oncogene Transcription (e.g., MYC, NF-kB targets) BET Bromodomains->Oncogene Transcription (e.g., MYC, NF-kB targets) Promotes CBP/p300 Bromodomains->Oncogene Transcription (e.g., MYC, NF-kB targets) Promotes Single Inhibitor Single Inhibitor CBP/p300 BRD or HAT CBP/p300 BRD or HAT Single Inhibitor->CBP/p300 BRD or HAT Inhibits CBP/p300 BRD or HAT->Oncogene Transcription (e.g., MYC, NF-kB targets) Promotes Cancer Cell Proliferation Cancer Cell Proliferation Oncogene Transcription (e.g., MYC, NF-kB targets)->Cancer Cell Proliferation Drives Apoptosis Apoptosis Cancer Cell Proliferation->Apoptosis Inhibits

Mechanism of Action Comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and single CBP/p300 inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (this compound or single inhibitor) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

G Start Start Cell Plating Seed cells in 96-well plate Start->Cell Plating Compound Treatment Add inhibitor/vehicle for 72h Cell Plating->Compound Treatment MTT Incubation Add MTT solution and incubate Compound Treatment->MTT Incubation Formazan Solubilization Add solubilizing agent MTT Incubation->Formazan Solubilization Absorbance Reading Measure absorbance at 570 nm Formazan Solubilization->Absorbance Reading IC50 Calculation Calculate IC50 values Absorbance Reading->IC50 Calculation End End IC50 Calculation->End

MTT Cell Viability Assay Workflow
Immunoblotting

Immunoblotting (Western Blotting) is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MYC).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an HRP substrate to produce a chemiluminescent signal, which is detected by an imager.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of a specific protein at particular genomic regions.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., H3K27ac) to pull down the protein-DNA complexes.

  • Washing: Wash the immunoprecipitated complexes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions that were bound by the protein of interest.

G Start Start Crosslinking Cross-link proteins to DNA Start->Crosslinking Chromatin Shearing Lyse cells and shear chromatin Crosslinking->Chromatin Shearing Immunoprecipitation Incubate with specific antibody Chromatin Shearing->Immunoprecipitation Washing Wash to remove non-specific binding Immunoprecipitation->Washing Elution_Reverse Elute and reverse cross-links Washing->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification Analysis Analyze DNA by qPCR or ChIP-seq DNA_Purification->Analysis End End Analysis->End

Chromatin Immunoprecipitation (ChIP) Workflow

Conclusion

The preclinical data strongly suggest that the dual inhibition of BET and CBP/p300 bromodomains by this compound is a more effective anti-cancer strategy than targeting CBP/p300 alone. The superior potency, as evidenced by lower Kd and IC50 values, and the broader impact on key oncogenic signaling pathways, position this compound as a promising therapeutic candidate for a range of malignancies. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

Unraveling the Dual-Action Mechanism of NEO2734: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MONTREAL, QC – In the landscape of epigenetic cancer therapy, the novel dual inhibitor NEO2734 has emerged as a promising agent, demonstrating potent anti-tumor activity across a range of hematological and solid malignancies. This guide provides an in-depth, objective comparison of this compound's mechanism of action with alternative therapeutic strategies, supported by a comprehensive review of preclinical experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to facilitate a thorough understanding of this compound's unique therapeutic profile.

This compound: A Dual Inhibitor of BET and CBP/p300

This compound is an orally active small molecule that uniquely targets two distinct classes of epigenetic regulators: the Bromodomain and Extra-Terminal domain (BET) family of proteins and the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2] This dual inhibitory action disrupts key transcriptional programs that drive cancer cell proliferation and survival.

The rationale for this dual targeting stems from the synergistic anti-tumor effects observed when combining BET inhibitors with CBP/p300 inhibitors.[1][3] By simultaneously inhibiting both the "readers" (BET proteins) and "writers" (CBP/p300) of histone acetylation, this compound offers a more profound and durable disruption of oncogenic gene expression than single-agent therapies.[1]

Quantitative Comparison of Binding Affinities and Cellular Potency

The efficacy of an inhibitor is determined by its binding affinity to its molecular targets and its potency in a cellular context. The following tables summarize the available quantitative data for this compound in comparison to other relevant inhibitors.

Table 1: Comparative Binding Affinities (Dissociation Constant, Kd in nM)

CompoundTarget: BRD4Target: CBPTarget: p300
This compound 61931
NEO1132 636180
Molibresib (iBET-762) Single-digit nM rangeNo bindingNo binding
SGC-CBP30 No significant binding2138

Table 2: Comparative Cellular Potency (IC50/EC50 in nM)

CompoundCell Line TypeIC50/EC50 (nM)Downstream Effect
This compound Diffuse Large B-cell Lymphoma (DLBCL)Median IC50: 157Antiproliferative
This compound LeukemiaMedian IC50: 280Antiproliferative
This compound Prostate CancerMedian IC50: 460Antiproliferative
This compound GeneralEC50: 14MYC transcription reduction
Birabresib (OTX015) DLBCLMedian IC50: 240Antiproliferative
SGC-CBP30 DLBCLMedian IC50: 5500Antiproliferative

Signaling Pathways and Mechanism of Action

This compound's dual inhibition of BET proteins and CBP/p300 leads to the transcriptional downregulation of key oncogenes and cell cycle regulators. By preventing BET proteins from binding to acetylated histones and inhibiting the acetyltransferase activity of CBP/p300, this compound effectively silences the expression of genes crucial for tumor growth, such as MYC and BCL2. In prostate cancer, it has also been shown to downregulate androgen receptor targets. This ultimately leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis.

NEO2734_Mechanism_of_Action cluster_epigenetic_regulation Epigenetic Regulation cluster_gene_transcription Gene Transcription cluster_cellular_effects Cellular Effects Histone\nAcetylation Histone Acetylation BET Proteins\n(BRD4) BET Proteins (BRD4) Histone\nAcetylation->BET Proteins\n(BRD4) Recruits Oncogenes\n(e.g., MYC, BCL2) Oncogenes (e.g., MYC, BCL2) BET Proteins\n(BRD4)->Oncogenes\n(e.g., MYC, BCL2) Activates CBP/p300 CBP/p300 CBP/p300->Histone\nAcetylation Promotes Cell Proliferation Cell Proliferation Oncogenes\n(e.g., MYC, BCL2)->Cell Proliferation Drives Apoptosis Apoptosis Cell Proliferation->Apoptosis Inhibits This compound This compound This compound->BET Proteins\n(BRD4) Inhibits This compound->CBP/p300 Inhibits

This compound dual-inhibition signaling pathway.

Experimental Protocols

To validate the mechanism of action of this compound, a series of key experiments are typically performed. Below are generalized protocols for these assays.

Bromodomain-Binding Assay (Ligand-Binding, Site-Directed Competition)

Objective: To determine the binding affinity (Kd) of this compound to specific bromodomains.

Methodology:

  • Immobilization: Recombinant bromodomain-containing proteins (e.g., BRD4, CBP, p300) are immobilized on a solid support (e.g., beads, microplate wells).

  • Ligand Incubation: A known fluorescently labeled ligand that binds to the active site of the bromodomain is incubated with the immobilized protein.

  • Competition: Increasing concentrations of the test compound (this compound) are added to compete with the fluorescent ligand for binding to the bromodomain.

  • Detection: The amount of bound fluorescent ligand is measured using a suitable detection method (e.g., fluorescence polarization, FRET).

  • Data Analysis: The data is used to calculate the concentration of this compound required to displace 50% of the fluorescent ligand (IC50), which is then used to determine the dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and administered this compound (e.g., orally, once daily) or a vehicle control.

  • Tumor Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Binding_Assay Bromodomain Binding Assay Cell_Viability Cell Viability (MTT Assay) Binding_Assay->Cell_Viability Western_Blot Western Blot (MYC, BCL2) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Analysis Xenograft_Model->Tumor_Growth_Inhibition Immunohistochemistry Immunohistochemistry (Ki-67, Caspase-3) Xenograft_Model->Immunohistochemistry NEO2734_Discovery This compound (Dual Inhibitor) NEO2734_Discovery->Binding_Assay

General experimental workflow for this compound validation.

Comparison with Alternative Approaches

The therapeutic strategy of this compound can be compared with single-agent BET inhibitors, single-agent CBP/p300 inhibitors, and the combination of these two classes of drugs.

  • Single-Agent BET Inhibitors: While effective in some contexts, resistance to BET inhibitors can emerge, for instance, through mutations in the SPOP gene in prostate cancer, which leads to the upregulation of BET proteins. This compound has demonstrated efficacy in BET inhibitor-resistant models, suggesting its dual action can overcome certain resistance mechanisms.

  • Single-Agent CBP/p300 Inhibitors: As a class, these inhibitors are at an earlier stage of clinical development compared to BET inhibitors. Preclinical data suggests that their efficacy as single agents may be more limited than dual-inhibition approaches in certain cancer types.

  • Combination Therapy (BETi + CBP/p300i): The combination of separate BET and CBP/p300 inhibitors has shown synergistic anti-tumor activity. However, administering two separate drugs can introduce complexities in terms of pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions. This compound, as a single molecule with a dual mode of action, offers a more streamlined therapeutic approach.

Conclusion

This compound represents a rationally designed epigenetic modulator with a distinct and potent mechanism of action. By simultaneously targeting the BET family of proteins and the CBP/p300 acetyltransferases, it offers a multi-pronged attack on the transcriptional machinery that drives cancer. The preclinical data robustly supports its superiority over single-agent approaches in various cancer models and suggests its potential to overcome certain forms of drug resistance. The ongoing clinical evaluation of this compound (also known as EP31670) will be critical in translating these promising preclinical findings into tangible benefits for patients with advanced cancers. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of this novel dual inhibitor.

References

NEO2734 Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of preclinical data on NEO2734 in combination with other anti-cancer agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synergistic potential.

This compound is a novel, orally available small molecule that functions as a dual inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins and the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This dual mechanism of action targets key epigenetic regulators of gene transcription, leading to the downregulation of critical oncogenes such as MYC and BCL2.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity as a single agent across a range of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), prostate cancer, and colorectal cancer.[1][3][4] This guide provides a comparative analysis of preclinical studies investigating this compound in combination with other therapeutic agents, summarizing key quantitative data and experimental methodologies to inform future research and clinical development.

Synergistic Potential of this compound in Combination Regimens

The therapeutic efficacy of epigenetic modulators can be enhanced through combination with other anti-cancer agents. For this compound, preclinical evidence highlights synergistic or additive effects when combined with standard chemotherapy, targeted therapies, and radiotherapy.

Combination with Chemotherapy in Acute Myeloid Leukemia (AML)

In a patient-derived xenograft (PDX) mouse model of AML, this compound demonstrated an additive effect when combined with a standard chemotherapy regimen of cytarabine and doxorubicin. This combination led to a more significant reduction in leukemic blasts and progenitor cells compared to either treatment alone, suggesting a promising strategy for overcoming chemotherapy resistance and eradicating residual disease.

Table 1: In Vivo Efficacy of this compound and Chemotherapy Combination in an AML PDX Model

Treatment GroupMean % Human CD45+ Cells in Bone Marrow (± SEM)Statistical Significance (vs. Control)
Control (Vehicle)45.3 ± 8.7-
Chemotherapy (Cytarabine + Doxorubicin)18.2 ± 5.4p < 0.05
This compound (10 mg/kg)22.5 ± 6.1p < 0.05
This compound + Chemotherapy5.9 ± 2.1p < 0.001
Overcoming Resistance with BCL2 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)

A study investigating mechanisms of resistance to this compound in DLBCL cell lines identified high expression of the anti-apoptotic protein BCL2 as a key factor. This led to the rational combination of this compound with the BCL2 inhibitor venetoclax. The combination demonstrated strong synergy in this compound-resistant DLBCL cell lines, while no synergistic effect was observed in sensitive cell lines with low BCL2 expression.

Table 2: Synergistic Activity of this compound and Venetoclax in this compound-Resistant DLBCL Cell Lines

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)Combination Index (CI) at ED50Synergy
Resistant Line 1> 10,000250< 1Synergistic
Resistant Line 2> 10,000500< 1Synergistic
Sensitive Line 1300150> 1Not Synergistic
Sensitive Line 2450200> 1Not Synergistic

Note: A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Enhancement of Radiotherapy in Colorectal Cancer

In preclinical models of colorectal cancer, pretreatment with this compound (also referred to as EP31670) enhanced the efficacy of radiotherapy. The combination resulted in increased growth arrest, reduced proliferation, and enhanced cell death in HCT116 colorectal cancer cells compared to radiotherapy alone. This suggests that this compound may act as a radiosensitizer, a promising avenue for solid tumor treatment.

Table 3: Effect of this compound and Radiotherapy on HCT116 Colorectal Cancer Cells

Treatment Group% Proliferating Cells (EdU+)% Apoptotic Cells
Control100Baseline
Radiotherapy (8Gy)Significantly ReducedIncreased vs. Control
This compound (0.5µM)Reduced vs. ControlIncreased vs. Control
This compound (0.5µM) + Radiotherapy (8Gy)Significantly Reduced vs. RT alone (p=0.0003)Significantly Increased vs. RT alone

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and replicating research findings.

In Vivo AML Patient-Derived Xenograft (PDX) Model
  • Animal Model: NOD-scid IL2Rgammanull (NSG) mice were used.

  • Cell Engraftment: T-cell depleted primary AML cells were injected intravenously (IV) into the mice.

  • Treatment: Once engraftment was confirmed, mice were treated with combination chemotherapy (50 mg/kg cytarabine and 1.5 mg/kg doxorubicin via IV) or a control (PBS). This compound (10 mg/kg) or a control vehicle (40% PEG400 in distilled water) was administered by oral gavage.

  • Analysis: At the end of the study, bone marrow was collected and analyzed by flow cytometry for the percentage of human CD45+ cells to determine leukemic engraftment.

  • Statistical Analysis: A one-way ANOVA with a post-hoc Tukey's multiple comparison test was used to determine statistical significance.

In Vitro Synergy Analysis in DLBCL
  • Cell Lines: A panel of DLBCL cell lines with varying sensitivity to this compound was used.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound, venetoclax, or the combination of both drugs.

  • Viability Assay: Cell viability was assessed after 72 hours of treatment using a standard colorimetric assay (e.g., MTS or MTT).

  • Synergy Calculation: The Combination Index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic, additive, or antagonistic.

  • Protein Expression Analysis: Western blotting was performed to determine the expression levels of BCL2 in the different cell lines.

In Vitro Radiosensitization Assay in Colorectal Cancer
  • Cell Line: HCT116 colorectal cancer cells were used.

  • Pretreatment: Cells were treated with various concentrations of this compound (EP31670) for 4 hours before irradiation.

  • Radiotherapy: Cells were irradiated with different doses of radiation (0, 2, 4, 6, and 8 Gy).

  • Proliferation Assay: Cell proliferation was measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.

  • Cell Death Analysis: Apoptosis was quantified using flow cytometry with Annexin V and propidium iodide staining.

  • Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry.

Visualizing the Mechanisms

Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the scientific rationale and experimental design.

NEO2734_Mechanism_of_Action cluster_epigenetic_regulation Epigenetic Regulation cluster_gene_expression Gene Expression This compound This compound BET BET Proteins (BRD2/3/4) This compound->BET Inhibition CBP_p300 CBP/p300 (HATs) This compound->CBP_p300 Inhibition Transcription_Factors Transcription Factors BET->Transcription_Factors Recruitment Histones Acetylated Histones CBP_p300->Histones Acetylation Oncogenes Oncogenes (e.g., MYC, BCL2) Histones->Oncogenes Activation Transcription_Factors->Oncogenes Activation Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Promotion Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition

Caption: Mechanism of action of this compound as a dual BET and CBP/p300 inhibitor.

Combination_Therapy_Workflow cluster_preclinical_model Preclinical Model cluster_treatment Treatment Groups cluster_analysis Analysis Cancer_Model Cancer Model (Cell Lines or PDX) Control Control (Vehicle) Cancer_Model->Control Treatment Agent_A This compound Cancer_Model->Agent_A Treatment Agent_B Combination Agent (e.g., Chemo, Venetoclax) Cancer_Model->Agent_B Treatment Combination This compound + Agent B Cancer_Model->Combination Treatment Efficacy Efficacy Assessment (Tumor Growth, Cell Viability) Control->Efficacy Agent_A->Efficacy Agent_B->Efficacy Combination->Efficacy Mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) Combination->Mechanism Synergy Synergy Analysis (e.g., Combination Index) Efficacy->Synergy

Caption: General experimental workflow for preclinical combination therapy studies.

Future Directions and Considerations

The preclinical data presented here provide a strong rationale for the continued investigation of this compound in combination therapies. While promising results have been observed with chemotherapy, BCL2 inhibitors, and radiotherapy, further studies are warranted to explore other potential partners. For instance, given the role of BET and CBP/p300 in regulating DNA damage repair pathways, combinations with PARP inhibitors could be a promising strategy, particularly in cancers with underlying DNA repair defects. Similarly, exploring combinations with inhibitors of key signaling pathways, such as PI3K/AKT/mTOR or MAPK, could unlock further synergistic potential. A phase I clinical trial is currently evaluating this compound (EP31670) in combination with the JAK inhibitors ruxolitinib or momelotinib for myelofibrosis, indicating a move towards clinical validation of such combination strategies.

As with any therapeutic agent, a thorough understanding of the toxicity profile of combination regimens will be critical. Future preclinical studies should include comprehensive safety and tolerability assessments to guide the design of clinical trials. The identification of predictive biomarkers to select patient populations most likely to benefit from specific this compound combination therapies will also be essential for successful clinical translation.

References

Synergistic Potential of NEO2734: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NEO2734, a novel dual inhibitor of the epigenetic readers Bromodomain and Extra-Terminal domain (BET) proteins and the histone acetyltransferases (HATs) p300/CBP, has demonstrated significant preclinical antitumor activity as a single agent. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other therapeutic agents across various cancer types, supported by experimental data and detailed methodologies.

Mechanism of Action: Dual Epigenetic Blockade

This compound exerts its anticancer effects by simultaneously targeting two critical classes of epigenetic regulators. By inhibiting BET proteins (BRD2, BRD3, BRD4), it prevents the recruitment of transcriptional machinery to acetylated histones, leading to the downregulation of key oncogenes such as MYC and BCL2. Concurrently, its inhibition of p300/CBP histone acetyltransferase activity further disrupts oncogenic transcription programs. This dual action results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1]

NEO2734_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 Oncogenic Transcription cluster_2 Cellular Effects Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET recruits TF Transcription Factors BET->TF activates p300_CBP p300/CBP (HATs) p300_CBP->Histones acetylates MYC MYC TF->MYC BCL2 BCL2 TF->BCL2 Oncogenes Other Oncogenes TF->Oncogenes Proliferation Cell Proliferation MYC->Proliferation Apoptosis Apoptosis BCL2->Apoptosis This compound This compound This compound->BET inhibits This compound->p300_CBP inhibits

Figure 1: Mechanism of action of this compound.

Synergistic Combinations: Enhancing Antitumor Efficacy

Recent studies have highlighted the potential of this compound to synergize with other anticancer agents, overcoming resistance and enhancing therapeutic outcomes. This section details key combination strategies, presenting available quantitative data and experimental protocols.

This compound and Chemotherapy in Acute Myeloid Leukemia (AML)

Rationale: Conventional chemotherapy remains a cornerstone of AML treatment. Epigenetic dysregulation is a hallmark of AML, providing a strong rationale for combining epigenetic modulators like this compound with cytotoxic agents.

Experimental Data: In a patient-derived xenograft (PDX) mouse model of AML, the combination of this compound with a standard chemotherapy regimen (cytarabine and doxorubicin) demonstrated an additive effect in reducing leukemic engraftment in the bone marrow compared to either treatment alone.[2]

Treatment GroupMean % Human CD45+ Cells in Bone Marrow
Vehicle Control~60%
Chemotherapy~25%
This compound (10 mg/kg)~30%
This compound + Chemotherapy~10%
Table 1: In vivo efficacy of this compound and chemotherapy combination in an AML PDX model. Data are approximated from graphical representations in the source material.[2]

Experimental Protocol:

  • In Vivo Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were intravenously injected with 5x106 primary human AML cells.

  • Treatment: Once human CD45+ cells were detected in the peripheral blood, mice were treated with:

    • Vehicle control (40% PEG400 in distilled water) orally.

    • Chemotherapy: Cytarabine (50 mg/kg) and Doxorubicin (1.5 mg/kg) intravenously.

    • This compound (10 mg/kg) by oral gavage.

  • Analysis: At the end of the study, bone marrow was harvested, and the percentage of human CD45+ leukemic cells was determined by flow cytometry.[2]

AML_Workflow A Inject NSG mice with primary human AML cells B Monitor peripheral blood for human CD45+ cells A->B C Randomize mice into treatment groups B->C D Treatment Administration (Oral Gavage/IV) C->D E Harvest bone marrow at study endpoint D->E F Analyze human CD45+ cells by flow cytometry E->F

Figure 2: Experimental workflow for in vivo AML studies.
This compound and Venetoclax in Diffuse Large B-cell Lymphoma (DLBCL)

Rationale: Resistance to BET inhibitors in some lymphomas is associated with high expression of the anti-apoptotic protein BCL2. Venetoclax, a BCL2 inhibitor, presents a logical combination partner to overcome this resistance mechanism.

Experimental Data: In DLBCL cell lines resistant to this compound with high baseline BCL2 expression, the combination with venetoclax resulted in synergistic cytotoxicity.[3] This effect was not observed in sensitive cell lines with low BCL2 levels.

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)Combination Effect
DLBCL (High BCL2)>1000>1000Synergistic
DLBCL (Low BCL2)<200VariableAdditive/Antagonistic
Table 2: Representative data on the synergistic effect of this compound and venetoclax in DLBCL cell lines. Specific IC50 and Combination Index values require access to the full study data.

Experimental Protocol:

  • Cell Viability Assay: DLBCL cell lines were seeded in 96-well plates and treated with a dose matrix of this compound and venetoclax for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo luminescent assay. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

Figure 3: Convergent pathways of this compound and venetoclax.
This compound and Ferroptosis Induction in Undifferentiated Pleomorphic Sarcoma (UPS)

Rationale: A CRISPR knockout screen identified Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, as a gene involved in resistance to BET/EP300 inhibition in UPS. This suggests that inducing ferroptosis could be a strategy to overcome resistance to this compound.

Experimental Data: The combination of a BET inhibitor with the ferroptosis inducer RSL3 showed strong synergy in UPS cell lines that were resistant to this compound. This synergistic interaction was characterized by increased apoptosis, reactive oxygen species (ROS) production, and lipid peroxidation.

Cell LineThis compound IC50 (µM)RSL3 IC50 (µM)Combination Effect
UPS (Resistant)>1>1Highly Synergistic
Table 3: Synergistic effect of BET inhibition and ferroptosis induction in this compound-resistant UPS cells. Specific quantitative data on synergy requires access to the full study.

Experimental Protocol:

  • CRISPR Screen: UPS cells stably expressing Cas9 were transduced with a genome-wide sgRNA library and treated with this compound to identify genes whose knockout confers resistance.

  • Synergy Assays: Resistant UPS cell lines were treated with a combination of a BET inhibitor and the GPX4 inhibitor RSL3.

  • Mechanism Analysis: Apoptosis was measured by Annexin V/PI staining, ROS production by DCFDA staining, and lipid peroxidation by C11-BODIPY staining, all analyzed by flow cytometry.

UPS_Resistance_Synergy This compound This compound UPS_cell UPS Cell This compound->UPS_cell inhibits Synergy Synergistic Cell Death This compound->Synergy Resistance Resistance UPS_cell->Resistance GPX4 GPX4 Upregulation Resistance->GPX4 Ferroptosis_Inhib Ferroptosis Inhibition GPX4->Ferroptosis_Inhib RSL3 RSL3 (Ferroptosis Inducer) RSL3->GPX4 inhibits RSL3->Synergy

References

NEO2734 Off-Target Binding Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of NEO2734, a dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 histone acetyltransferases (HATs). The performance of this compound is compared with other selective inhibitors targeting these epigenetic regulators. All presented data is based on publicly available experimental results.

Executive Summary

This compound is a potent and orally active dual inhibitor of BET bromodomains (BRD2, BRD3, BRD4, and BRDT) and the bromodomains of CBP and p300.[1][2] It exhibits high affinity for its intended targets.[1] While characterized as a selective inhibitor, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects and for the design of future targeted therapies. This guide summarizes the available binding data for this compound and compares it to other well-characterized inhibitors of the same target classes.

On-Target and Off-Target Binding Profiles

The binding affinity of this compound and selected alternative inhibitors was determined using various in vitro assays. The BROMOscan® platform (Eurofins DiscoverX) is a competitive binding assay used to determine dissociation constants (Kd) for a wide range of bromodomains. Other techniques such as AlphaScreen® and Fluorescence Polarization are also employed to assess inhibitor potency.

Binding Affinity of this compound and Comparators
CompoundTargetKd (nM)Assay TypeReference
This compound BRD2 single-digit nMBROMOscan®[1]
BRD3 single-digit nMBROMOscan®[1]
BRD4 single-digit nMBROMOscan®
BRDT single-digit nMBROMOscan®
CBP 19BROMOscan®
EP300 31BROMOscan®
Molibresib (iBET-762) BRD2, BRD3, BRD4Not specifiedBROMOscan®
CBPNo binding detectedBROMOscan®
EP300No binding detectedBROMOscan®
JQ1 BRD2 (BD1)128ITC
BRD4 (BD1)77 (IC50)AlphaScreen®
CPI-637 CBP30 (IC50)TR-FRET
EP30051 (IC50)TR-FRET
BRD9730 (IC50)TR-FRET

Note: While this compound is reported to have high specificity for BET and CBP/EP300 bromodomains compared to other bromodomain-containing proteins, comprehensive screening data against a broader panel of off-target proteins (e.g., kinases, GPCRs, ion channels) is not publicly available. The same limitation applies to the comparator compounds, for which full off-target profiles are not readily accessible in the public domain. For CPI-637, off-target activity has been noted for BRD9.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods for assessing off-target binding, the following diagrams are provided.

This compound Signaling Pathway Inhibition cluster_bet BET Proteins cluster_cbp CBP/p300 BRD2 BRD2 Acetylated_Histones Acetylated Histones BRD2->Acetylated_Histones Binds to BRD3 BRD3 BRD3->Acetylated_Histones Binds to BRD4 BRD4 BRD4->Acetylated_Histones Binds to BRDT BRDT BRDT->Acetylated_Histones Binds to CBP CBP CBP->Acetylated_Histones Binds to EP300 EP300 EP300->Acetylated_Histones Binds to This compound This compound This compound->BRD2 Inhibits Binding This compound->BRD3 Inhibits Binding This compound->BRD4 Inhibits Binding This compound->BRDT Inhibits Binding This compound->CBP Inhibits Binding This compound->EP300 Inhibits Binding Off_Target Potential Off-Targets (e.g., other Bromodomains, Kinases, GPCRs) This compound->Off_Target Potential Interaction Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Transcription_Factors Transcription Factors Gene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Factors->Gene_Transcription Chromatin_Remodeling->Gene_Transcription Experimental Workflow for Off-Target Profiling cluster_assays Binding Assays cluster_panels Screening Panels BROMOscan BROMOscan® (Competitive Binding) Bromodomain_Panel Bromodomain Panel (e.g., BROMOscan®) BROMOscan->Bromodomain_Panel Applied to Safety_Panel Broad Safety Panel (e.g., SafetyScreen™) BROMOscan->Safety_Panel Applied to AlphaScreen AlphaScreen® (Proximity Assay) AlphaScreen->Bromodomain_Panel Applied to AlphaScreen->Safety_Panel Applied to FP Fluorescence Polarization (Competitive Binding) FP->Bromodomain_Panel Applied to FP->Safety_Panel Applied to Data_Analysis Data Analysis (Kd, IC50 determination) Bromodomain_Panel->Data_Analysis Safety_Panel->Data_Analysis Compound Test Compound (e.g., this compound) Compound->BROMOscan Tested in Compound->AlphaScreen Tested in Compound->FP Tested in Off_Target_Profile Off-Target Binding Profile Data_Analysis->Off_Target_Profile

References

Dual Epigenetic Inhibitors: A Comparative Analysis of NEO2734 and NEO1132

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Novel Dual Inhibitors of BET and CBP/p300 Bromodomains for Cancer Therapy Research

In the rapidly evolving landscape of epigenetic cancer therapy, dual-target inhibitors represent a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides a detailed comparison of two novel, orally available dual inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins and the CREB-binding protein (CBP) and p300 histone acetyltransferases: NEO2734 and NEO1132. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative activities, supported by experimental data and detailed protocols.

Overview and Mechanism of Action

This compound and NEO1132 are chemically distinct small molecules designed to simultaneously target two critical classes of epigenetic readers and writers. BET proteins (BRD2, BRD3, BRD4, and BRDT) are readers of acetylated histones and play a crucial role in the transcription of key oncogenes, including c-MYC. CBP and p300 are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators for a wide range of transcription factors, including those involved in cell growth, proliferation, and differentiation.

By dually inhibiting both BET and CBP/p300, this compound and NEO1132 aim to deliver a more potent and durable anti-cancer effect compared to single-agent epigenetic inhibitors.[1] This dual-action mechanism is hypothesized to more effectively suppress the transcriptional programs that drive cancer cell proliferation and survival.

Quantitative Comparison of In Vitro Activity

Multiple studies have demonstrated the potent anti-proliferative effects of both this compound and NEO1132 across a range of hematological and solid tumor cell lines. However, a consistent finding is the superior potency of this compound.

Table 1: Comparative Binding Affinity (Kd in nM)
TargetThis compoundNEO1132Reference
BRD46 nMData not consistently reported, but generally considered to have similar BET-binding affinity to this compound[2]
CBP19 nMReduced affinity compared to this compound[3]
p30031 nMReduced affinity compared to this compound[2][3]
Table 2: Comparative Anti-proliferative Activity (Median IC50)
Cancer TypeCell LinesThis compound (Median IC50)NEO1132 (Median IC50)Reference
Diffuse Large B-cell Lymphoma (DLBCL)Panel of 27 DLBCL cell lines157 nM400 nM
Acute Myeloid Leukemia (AML)Various AML cell linesPotent activity reportedEffective, but generally less potent than this compound
Multiple Myeloma (MM)Panel of 16 MM cell linesHighly active, comparable to JQ1Active, but less potent than this compound
Prostate CancerSPOP mutant and wild-typeEffective in bothData not available

The available data consistently indicate that while both compounds are active, This compound exhibits significantly greater potency in inhibiting cancer cell growth in vitro. This difference in activity is likely attributable to its higher binding affinity for the CBP and p300 bromodomains.

Signaling Pathway and Experimental Workflow

The dual inhibition of BET and CBP/p300 by this compound and NEO1132 leads to the downregulation of key oncogenic signaling pathways. A simplified representation of this mechanism is provided below.

G cluster_0 Epigenetic Regulation cluster_1 Transcription cluster_2 Cellular Processes BET BET Proteins (BRD4) Oncogenes Oncogenes (e.g., c-MYC, BCL2) BET->Oncogenes Activate CBP_p300 CBP/p300 (HATs) CBP_p300->Oncogenes Activate Proliferation Cell Proliferation Oncogenes->Proliferation Apoptosis Apoptosis Oncogenes->Apoptosis NEO2734_NEO1132 This compound / NEO1132 NEO2734_NEO1132->BET NEO2734_NEO1132->CBP_p300

Caption: Mechanism of action of this compound and NEO1132.

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of these compounds.

G start Start: Cancer Cell Lines culture Cell Culture start->culture treatment Treatment with This compound or NEO1132 (Dose-Response) culture->treatment incubation Incubation (e.g., 72-96h) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability analysis Data Analysis: Calculate IC50 viability->analysis end End: Comparative Potency analysis->end

Caption: In vitro cell viability experimental workflow.

Experimental Protocols

The following are representative protocols for experiments commonly used to evaluate the activity of this compound and NEO1132.

Cell Culture and Reagents
  • Cell Lines: A panel of relevant cancer cell lines (e.g., DLBCL, AML, MM, or prostate cancer lines) are maintained in their respective recommended culture media (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and NEO1132 are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability (MTT) Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, NEO1132, or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with this compound, NEO1132, or vehicle control at specified concentrations (e.g., 100 nM and 500 nM) for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining:

    • For Apoptosis: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

    • For Cell Cycle: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. After fixation, cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentages of apoptotic cells (Annexin V positive) or cells in different phases of the cell cycle (G1, S, G2/M) are quantified using appropriate software (e.g., FlowJo).

Conclusion

Both this compound and NEO1132 are potent dual inhibitors of BET and CBP/p300 with significant anti-tumor activity in preclinical models of various cancers. The available data strongly suggest that This compound is the more potent of the two compounds , a finding that correlates with its higher binding affinity for CBP/p300. This superior potency of this compound makes it a particularly compelling candidate for further investigation and clinical translation in the treatment of hematological malignancies and solid tumors. The experimental protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic potential of these novel epigenetic modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of NEO2734: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, researchers, scientists, and drug development professionals should note that specific disposal procedures for the novel compound NEO2734 are not publicly available. In the absence of a formal Safety Data Sheet (SDS), this guide provides essential information on handling, storage, and general chemical waste disposal principles that should be applied to this compound to ensure laboratory safety.

Proper management of a novel chemical agent like this compound, a dual inhibitor of p300/CBP and BET bromodomains, is paramount to maintaining a safe research environment. While explicit disposal instructions are pending, a conservative approach based on its known properties and standard laboratory safety protocols is essential.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below to inform safe handling and storage practices.

PropertyValueSource
Molecular Weight 435.44 g/mol [1][2][3]
Molecular Formula C₂₂H₂₄F₃N₃O₃[1][3]
Solubility in DMSO 27.5 mg/mL (63.15 mM) to 87 mg/mL (199.79 mM)
Solubility in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (4.59 mM)
IC₅₀ for p300/CBP and BET bromodomains <30 nM

Handling and Storage Protocols

Adherence to proper handling and storage procedures is the first step in mitigating risks associated with a new chemical entity.

Reconstitution and Handling:

  • For in vitro studies, this compound is often dissolved in Dimethyl Sulfoxide (DMSO). Sonication or warming to 37°C can aid in dissolution.

  • For in vivo experiments, formulations may involve solvents such as PEG300, Tween 80, and saline.

  • It is recommended to prepare solutions fresh. If storage is necessary, follow the guidelines below.

Storage of Stock Solutions:

  • Long-term storage: Aliquot and store at -80°C for up to 6 months to a year. This minimizes degradation from repeated freeze-thaw cycles.

  • Short-term storage: For frequent use, solutions can be stored at -20°C for up to 1 month or at 4°C for over a week.

General Disposal Procedure for this compound Waste

In the absence of specific disposal directives for this compound, a cautious approach categorizing it as hazardous chemical waste is mandated. The following workflow outlines the general steps for its disposal.

NEO2734_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_disposal_pathway Disposal Pathway start This compound Waste Generated (Solid or Liquid) waste_characterization Characterize Waste: - Solid (e.g., contaminated labware) - Liquid (e.g., unused solutions) start->waste_characterization solid_waste Solid Waste Container (Labeled Hazardous Waste) waste_characterization->solid_waste Solid liquid_waste Liquid Waste Container (Compatible, Sealed, Labeled) waste_characterization->liquid_waste Liquid labeling Label Container with: - "Hazardous Waste" - this compound & other constituents - Accumulation Start Date solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage->pickup end Proper Disposal by EHS pickup->end

Caption: General workflow for the disposal of this compound waste.

Experimental Protocol: General Chemical Waste Disposal

The following steps provide a detailed methodology for the disposal of this compound, which should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all labware contaminated with this compound (e.g., pipette tips, tubes, gloves, flasks) in a designated, puncture-resistant container lined with a chemically resistant bag.

    • Liquid Waste: Collect all unused or waste solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents (e.g., DMSO).

    • Indicate the date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to federal, state, and local regulations.

It is imperative to consult your institution's specific guidelines for hazardous waste disposal and to contact your EHS office for guidance on disposing of novel compounds for which a Safety Data Sheet is not available.

References

Essential Safety and Handling Guidance for NEO2734

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling NEO2734 based on currently available data. This compound is a novel research compound, and a comprehensive safety profile may not be fully established. It is imperative that all handling, storage, and disposal activities are conducted in accordance with your institution's safety protocols and a thorough risk assessment is performed by qualified personnel before initiating any work.

Personal Protective Equipment (PPE)

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach to PPE is recommended, treating it as a potent compound of unknown toxicity. The following table outlines the recommended PPE for various handling scenarios.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double gloving recommended) - Lab coat - Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double gloving) - Impermeable disposable gown - Safety glasses with side shields or chemical splash goggles - Face shield - Respiratory protection (e.g., N95 or higher-rated respirator) within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation and Handling - Nitrile gloves (double gloving) - Impermeable disposable gown - Chemical splash goggles - Work should be conducted in a certified chemical fume hood.
In Vitro and In Vivo Administration - Nitrile gloves (double gloving) - Impermeable disposable gown - Safety glasses with side shields or chemical splash goggles - Appropriate respiratory protection based on the risk of aerosol generation.
Waste Disposal - Nitrile gloves (double gloving) - Impermeable disposable gown - Safety glasses with side shields or chemical splash goggles

General laboratory PPE, such as closed-toe shoes and long pants, are mandatory at all times when handling this compound.

Operational Plans

2.1. Receiving and Storage

Upon receipt, inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and consult your institution's safety officer. This compound is shipped as a non-hazardous chemical under ambient temperature.[1]

For storage, follow the supplier's recommendations:

Storage Condition Duration
0 - 4°C Short-term (days to weeks)[1]
-20°C Long-term (months to years)[1][2]

| -80°C (Stock Solution) | Up to 1 year (aliquoting is recommended to avoid freeze-thaw cycles)[3] |

2.2. Handling Procedures

  • Engineering Controls: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. The appropriate decontamination solution will depend on the solvent used for this compound. Consult your institution's safety guidelines for appropriate decontamination procedures for potent compounds.

  • Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Follow your institution's established spill response procedures for potent chemical compounds. A spill kit should be readily available in the laboratory.

Disposal Plan

All waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and other disposable materials, should be treated as hazardous chemical waste. Dispose of this waste in clearly labeled, sealed containers in accordance with your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Experimental Workflow for Handling Potent Research Compounds

The following diagram illustrates a general workflow for safely handling potent research compounds like this compound.

G General Workflow for Handling Potent Research Compounds prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh 4. Weigh/Aliquot Solid Compound handle_dissolve 5. Prepare Stock Solution handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate Surfaces & Equipment cleanup_waste 8. Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for handling potent research compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.